molecular formula C24H40ClN5O8 B596409 Isodesmosine chloride CAS No. 10059-18-4

Isodesmosine chloride

Número de catálogo: B596409
Número CAS: 10059-18-4
Peso molecular: 562.061
Clave InChI: QPBMCXWKTFGHKA-CHZBJCAMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isodesmosine chloride is a chemical form of isodesmosine, a tetrafunctional pyridinium crosslink unique to the protein elastin. Elastin provides elasticity and resilience to connective tissues such as the aorta, lung, and skin . Isodesmosine is formed post-translationally from the condensation of four lysine residues within the tropoelastin precursor, a process initiated by the enzyme lysyl oxidase . This crosslinking is critical for conferring mechanical integrity, insolubility, and long-term stability to the elastin polymer . This reagent is intended for research applications only. Its primary value lies in studies focused on elastin metabolism and degradation. Due to its exclusivity to elastin, isodesmosine serves as a key biomarker for non-invasive quantification of elastin breakdown in physiological and disease contexts . Research areas include chronic obstructive pulmonary disease (COPD), lung emphysema, atherosclerosis, aneurysms, and other conditions involving connective tissue disorders . In the laboratory, isodesmosine chloride can be utilized as a standard for the quantification of elastin degradation products in tissue hydrolysates and biological fluids using techniques such as HPLC and mass spectrometry . It also serves as a reference compound in the development of novel analytical methods and in fundamental research aiming to elucidate the complex crosslinking pattern and structure of mature elastin . Intended Use and Disclaimer: This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, drug manufacturing, or therapeutic applications, nor for any form of human use . The safety and efficacy of this compound for clinical or diagnostic purposes have not been established.

Propiedades

IUPAC Name

(2S)-2-amino-6-[2-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl]hexanoic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N5O8.ClH/c25-16(21(30)31)4-1-2-11-29-13-14(7-9-18(27)23(34)35)12-15(8-10-19(28)24(36)37)20(29)6-3-5-17(26)22(32)33;/h12-13,16-19H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37);1H/t16-,17-,18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBMCXWKTFGHKA-CHZBJCAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=[N+](C(=C1CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40ClN5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746649
Record name 6-{2-[(4S)-4-Amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl}-L-norleucine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10059-18-4
Record name 6-{2-[(4S)-4-Amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl}-L-norleucine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Isodesmosine and Desmosine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Analysis for Drug Development and Matrix Biology

Executive Summary

Elastin integrity is the mechanical cornerstone of vascular, pulmonary, and dermal tissues.[1][2][3] The unique stability of mature elastin is derived entirely from its cross-linking architecture, specifically the tetrafunctional pyridinium amino acids: Desmosine (DES) and Isodesmosine (IDES) .[4]

For researchers and drug developers, these molecules are not merely structural components; they are definitive biomarkers of extracellular matrix (ECM) degradation.[3] Unlike other matrix byproducts, DES and IDES are unique to elastin and are not reused by the body. Their presence in biofluids (urine, plasma, sputum) provides a 1:1 stoichiometric record of elastin proteolysis, making them critical endpoints in clinical trials for COPD, Alpha-1 Antitrypsin Deficiency (AATD), and fibrotic disorders.[3]

This guide dissects the biosynthetic causality of these cross-links and provides a validated analytical framework for their quantification.

Molecular Architecture & Stoichiometry

Mature elastin is an insoluble polymer formed from the soluble precursor tropoelastin (~60-70 kDa).[3][4] The transition from soluble monomer to insoluble fiber is driven by the formation of covalent cross-links.

  • The "3+1" Rule: Both DES and IDES are formed by the condensation of three allysine residues (aldehyde derivative of lysine) and one intact lysine residue .

  • Structure: They share a pyridinium ring core with four amino-carboxyl side chains, allowing them to covalently tie together up to four distinct polypeptide chains.[3] This "knot" structure confers the rubber-like elasticity and extreme chemical insolubility of elastin.

The Biosynthesis Pathway: Mechanism of Action

The pathway is a biphasic process: an enzymatic initiation followed by a cascade of spontaneous chemical condensations.

Phase I: Enzymatic Initiation (The LOX Checkpoint)

The rate-limiting step occurs in the extracellular space immediately after tropoelastin secretion.

  • Enzyme: Lysyl Oxidase (LOX) .[3][5][6]

  • Cofactor: Copper (Cu²⁺) and Lysyl Tyrosyl Quinone (LTQ).[3]

  • Mechanism: LOX oxidatively deaminates the

    
    -amino group of specific lysine residues within the hydrophobic domains of tropoelastin.[7]
    
  • Reaction:

    
    [3][5]
    
  • Outcome: Formation of Allysine (peptidyl-aminoadipic-semialdehyde), a highly reactive aldehyde.[3]

Phase II: Spontaneous Condensation (The Pyridinium Cascade)

Once allysine is formed, no further enzymatic activity is required.[3] The aldehyde groups drive a series of Schiff base and aldol condensation reactions.

  • Bifunctional Cross-link Formation:

    • Allysine Aldol: Formed by the condensation of two allysine residues.[2][5]

    • Dehydrolysinonorleucine (

      
      -LNL):  Formed by the Schiff base reaction between one allysine and one unmodified lysine.[2][3]
      
  • Trifunctional Intermediate:

    • Dehydromerodesmosine: Formed when Allysine Aldol condenses with an unmodified lysine (or

      
      -LNL condenses with an allysine).[3]
      
  • Tetrafunctional Maturation (Ring Closure):

    • The final pyridinium ring is formed by the condensation of Dehydromerodesmosine with a fourth lysine derivative (specifically another Allysine ).

    • Isomerization: The specific orientation of the condensation determines whether Desmosine or Isodesmosine is formed. They are structural isomers differing only in the position of the side chains on the pyridinium ring.[8]

Visualization: The Biosynthetic Cascade

The following diagram maps the logical flow from Tropoelastin to the final cross-links.

Biosynthesis Tropo Tropoelastin Precursor (Soluble) Lys Lysine Residue (Peptidyl) Tropo->Lys Secretion LOX Enzyme: Lysyl Oxidase (LOX) (Cu2+ Dependent) LOX->Lys Allysine Allysine (Reactive Aldehyde) Lys->Allysine Oxidative Deamination Aldol Allysine Aldol (Bifunctional) Allysine->Aldol + Allysine (Aldol Condensation) dLNL Dehydrolysinonorleucine (Schiff Base) Allysine->dLNL + Lysine (Schiff Base) Merodes Dehydromerodesmosine (Trifunctional Intermediate) Aldol->Merodes + Lysine/dLNL DES DESMOSINE (Tetrafunctional Cross-link) Merodes->DES + Allysine (Ring Cyclization) IDES ISODESMOSINE (Tetrafunctional Cross-link) Merodes->IDES + Allysine (Ring Cyclization)

Caption: Step-wise condensation of lysine residues into tetrafunctional pyridinium cross-links via LOX activity.

Analytical Methodologies: The LC-MS/MS Standard

For drug development, relying on ELISA for DES/IDES is risky due to antibody cross-reactivity.[3] Isotope-Dilution LC-MS/MS is the only self-validating system capable of distinguishing DES from IDES and delivering absolute quantification.

The "Self-Validating" Protocol

This workflow ensures data integrity by using an internal standard to correct for hydrolysis losses and matrix effects.

1. Sample Preparation (Hydrolysis)

  • Objective: Break the peptide bonds to release free DES/IDES.

  • Reagent: 6M HCl.

  • Condition: 110°C for 24 hours (or 145°C for 4 hours for rapid protocols).

  • Critical Control: Add Internal Standard (IS) before hydrolysis.[3]

    • Recommended IS: Deuterated Desmosine (

      
      -Desmosine) or 
      
      
      
      -Isodesmosine.[3]

2. Solid Phase Extraction (SPE)

  • Objective: Remove abundant amino acids and salts that cause ion suppression.[3]

  • Stationary Phase: Cellulose cartridge (CF1) or porous graphitic carbon (PGC).[3]

  • Mechanism: DES/IDES are highly polar and retained on cellulose in organic solvents (butanol:acetic acid) while contaminants wash through.[3] Elution occurs with water.[3]

3. LC-MS/MS Quantification

  • Separation: A PGC column (e.g., Hypercarb) is required to separate the DES and IDES isomers, which have identical masses (

    
     526.3).[3]
    
  • Detection: Positive Electrospray Ionization (ESI+).[3]

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       526.3 
      
      
      
      481.3 (Loss of carboxyl/amino group).[3]
    • Qualifier:

      
       526.3 
      
      
      
      397.2 (Pyridinium ring fragment).[3]
Visualization: Analytical Workflow

AnalyticalWorkflow Sample Biofluid/Tissue (Urine/Plasma/Lung) Hydrolysis Acid Hydrolysis 6M HCl, 110°C, 24h Sample->Hydrolysis IS Add Internal Std (d4-Desmosine) IS->Hydrolysis SPE SPE Clean-up (Cellulose/CF1) Hydrolysis->SPE Release Free AA LC LC Separation (Hypercarb Column) SPE->LC Enriched Fraction MS MS/MS Detection (MRM Mode) LC->MS Isomer Separation Data Quantification (Ratio Sample/IS) MS->Data

Caption: Validated LC-MS/MS workflow for absolute quantification of elastin cross-links.

Strategic Implications for Drug Development
A. Biomarker Utility

Because DES and IDES are not absorbed from the diet (they are not transported across the gut) and are not metabolized, their urinary excretion represents total body elastin breakdown .[3]

  • COPD/Emphysema: Elevated levels correlate with lung density loss (CT scans) and disease progression.[3]

  • Fibrosis (IPF): While typically associated with degradation, altered ratios of cross-links can indicate aberrant remodeling.[3]

B. Targeting the Pathway
  • LOX Inhibition: In fibrotic diseases, inhibiting LOX (e.g., with Simtuzumab or novel small molecules) aims to prevent the excessive cross-linking that stiffens tissue.[3] Monitoring DES/IDES levels can serve as a pharmacodynamic (PD) marker to verify target engagement (reduction in new cross-link formation).[3]

Data Summary: Key Parameters
ParameterDesmosine (DES)Isodesmosine (IDES)
Molecular Weight 526.61 g/mol 526.61 g/mol
Formula


Precursors 3 Allysine + 1 Lysine3 Allysine + 1 Lysine
Isomer Difference Ring substitution patternRing substitution pattern
Tissue Specificity Exclusive to ElastinExclusive to Elastin
Diagnostic Ratio Typically ~1:1 in mature tissueTypically ~1:1 in mature tissue
References
  • Biochemistry of Elastin Cross-linking

    • Partridge, S. M., et al. (1963).[3] "The structure of the cross-linking components in elastin."[4][7][9][10] Biochemical Journal. Link

    • Davis, N. R., & Anwar, R. A. (1970).[3][10] "On the mechanism of formation of desmosine and isodesmosine cross-links of elastin."[1][4][8][9][10] Journal of the American Chemical Society.[10] Link[3]

  • Analytical Methods (LC-MS/MS)

    • Ma, S., et al. (2011).[3] "Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC-MS/MS as biomarkers for elastin degradation." Journal of Chromatography B. Link

    • Boutin, M., et al. (2009).[3] "Tandem mass spectrometry quantification of desmosine and isodesmosine in urine and plasma." Analytical Chemistry. Link[3]

  • Clinical Application (COPD & Biomarkers)

    • Turino, G. M., et al. (2011).[3][11] "Elastin degradation: an effective biomarker in COPD."[3][12] European Respiratory Journal.[3][13] Link

    • Huang, J. T., et al. (2012).[3] "Clinical validity of plasma and urinary desmosine as biomarkers for chronic obstructive pulmonary disease." Thorax.[3] Link

Sources

Technical Guide: Isodesmosine in Elastin Cross-Linking & Biomarker Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Role of Isodesmosine in Elastin Cross-Linking Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elastin is the dominant extracellular matrix (ECM) protein conferring recoil properties to dynamic tissues such as the aorta, lungs, and skin.[1] The structural integrity of elastin relies entirely on covalent cross-linking between tropoelastin monomers. Isodesmosine (IDE) and its isomer Desmosine (DES) are unique, tetrafunctional pyridinium cross-links formed via the condensation of four lysine residues. Because these cross-links are unique to mature, insoluble elastin and are not reused during tissue turnover, their liberation into biological fluids (plasma, urine, sputum) serves as a highly specific biomarker for elastin degradation.

This guide details the biochemical mechanism of Isodesmosine formation, its validation as a biomarker in pathological states (COPD, AATD), and the gold-standard LC-MS/MS protocols required for its rigorous quantification in drug development.

Biochemistry of Cross-Linking: The Lysyl Oxidase Pathway

The formation of Isodesmosine is a post-translational modification essential for the insolubility and durability of elastic fibers. It occurs in the extracellular space immediately following the secretion of the soluble precursor, tropoelastin .

Mechanism of Action
  • Secretion & Assembly: Tropoelastin (~60-70 kDa) is secreted onto a microfibrillar scaffold (fibrillin).

  • Oxidative Deamination: The enzyme Lysyl Oxidase (LOX) targets specific lysine residues within the KA (Lysine-Alanine) and KP (Lysine-Proline) domains. LOX oxidatively deaminates the

    
    -amino group of lysine to form allysine  (
    
    
    
    -aminoadipic-
    
    
    -semialdehyde).
  • Condensation:

    • Two allysines condense to form Allysine Aldol .

    • Allysine Aldol condenses with a third allysine and a fourth unmodified lysine.

    • This complex condensation creates the pyridinium ring structure characteristic of Isodesmosine and Desmosine.

Isodesmosine vs. Desmosine

Structurally, both molecules are isomers containing a pyridinium ring substituted by four amino acid side chains.[2] The distinction lies in the position of the side chains on the ring.[3] In biological systems, they are typically found in a fixed ratio (often ~1:1 to 1:1.5 DES:IDE), and total quantification (DES+IDE) is frequently used as the metric for elastin breakdown.

Biosynthetic Pathway Diagram

ElastinCrosslinking Tropoelastin Tropoelastin Monomer (Soluble) Lysine Lysine Residues (KA/KP Domains) Tropoelastin->Lysine LOX Lysyl Oxidase (LOX) Enzymatic Action Lysine->LOX Allysine Allysine (Aldehyde Derivative) LOX->Allysine Oxidative Deamination Condensation Spontaneous Condensation Allysine->Condensation AllysineAldol Allysine Aldol (Bifunctional Cross-link) Condensation->AllysineAldol Tetrafunctional Tetrafunctional Cross-linking (3 Allysines + 1 Lysine) AllysineAldol->Tetrafunctional + Allysine + Lysine Isodesmosine ISODESMOSINE (Pyridinium Ring) Tetrafunctional->Isodesmosine Desmosine DESMOSINE (Isomer) Tetrafunctional->Desmosine InsolubleElastin Mature Insoluble Elastin (Functional Fiber) Isodesmosine->InsolubleElastin Desmosine->InsolubleElastin

Figure 1: The biosynthetic cascade from soluble tropoelastin to insoluble elastin via LOX-mediated formation of Isodesmosine.[4]

Isodesmosine as a Translational Biomarker

Because Isodesmosine is not synthesized de novo in adult tissues (except during repair) and is not absorbed from the diet, its presence in biofluids is a direct stoichiometric measure of mature elastin degradation. This makes it a critical biomarker for diseases involving matrix destruction, such as Chronic Obstructive Pulmonary Disease (COPD), Alpha-1 Antitrypsin Deficiency (AATD), and Cystic Fibrosis.

Quantitative Reference Ranges

The following table summarizes reference ranges derived from LC-MS/MS analysis. Note that values can vary based on the specific internal standard used (e.g., d4-Desmosine vs. 13C-labeled).

Sample MatrixGroupConcentration Range (Mean ± SD)Clinical Significance
Urine Healthy Non-Smoker8.0 – 10.0 ng/mg creatinine Baseline turnover.
Urine COPD (Stable)13.0 – 17.0 ng/mg creatinine Indicates accelerated lung tissue loss.
Urine COPD (Exacerbation)18.0 – 23.0 ng/mg creatinine Correlates with acute inflammatory destruction.
Plasma Healthy0.20 – 0.30 ng/mL Low steady-state circulation.
Plasma COPD> 0.35 ng/mL Elevated systemic load; correlates with emphysema severity.

Data synthesized from Ma et al. (2011) and Huang et al. (2012). [1, 2]

Analytical Methodology: Self-Validating Protocol

Quantifying Isodesmosine is technically challenging due to its high polarity and low concentration. LC-MS/MS with isotope dilution is the only method that satisfies the "Trustworthiness" pillar of E-E-A-T for drug development. ELISA methods exist but often suffer from cross-reactivity and matrix effects.

Experimental Workflow Diagram

AnalyticalWorkflow Sample Biofluid Sample (Urine/Plasma/Sputum) Spike Spike Internal Standard (d4-Desmosine) Sample->Spike Normalization Hydrolysis Acid Hydrolysis 6M HCl, 110°C, 24h Spike->Hydrolysis Liberate Cross-links Cleanup SPE Cleanup (Cellulose/CF1 Cartridge) Hydrolysis->Cleanup Remove Matrix LCMS LC-MS/MS Analysis (HILIC or C18) Cleanup->LCMS Inject Data Quantitation (Ratio IS/Analyte) LCMS->Data Calc

Figure 2: Standardized LC-MS/MS workflow for Isodesmosine quantification.

Step-by-Step Protocol (LC-MS/MS)

Objective: Absolute quantification of Desmosine (DES) and Isodesmosine (IDE) in human plasma.

Reagents:

  • 6M Hydrochloric Acid (HCl), LC-MS grade.

  • Internal Standard (IS): Deuterated Desmosine (

    
    -Desmosine) or 
    
    
    
    -Isodesmosine.
  • Solid Phase Extraction (SPE) Cartridges: Cellulose or CF1 (cation exchange).

Procedure:

  • Spiking (Internal Control):

    • Aliquot 100-500

      
      L of plasma.
      
    • Add a known quantity of Internal Standard (e.g., 2 ng of

      
      -Desmosine). Crucial Step: Adding IS before hydrolysis corrects for recovery losses during the harsh acid treatment.
      
  • Acid Hydrolysis:

    • Add equal volume of 12M HCl (final conc 6M).

    • Incubate at 110°C for 24 hours in a sealed, nitrogen-flushed glass vial.

    • Mechanism:[5][6][7] This breaks the peptide bonds of the elastin matrix, liberating free DES and IDE molecules.

  • Drying & Reconstitution:

    • Evaporate the acid hydrolysate to dryness using a SpeedVac or nitrogen stream.

    • Reconstitute in mobile phase (e.g., 80% Acetonitrile / 20% Water with 0.1% Formic Acid).

  • Solid Phase Extraction (SPE):

    • Apply sample to a pre-conditioned CF1 cellulose cartridge.

    • Wash to remove salts and non-cross-linked amino acids.

    • Elute DES/IDE fractions.

  • LC-MS/MS Detection:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column is preferred due to the polarity of the pyridinium ring.

    • Transitions (MRM): Monitor specific mass transitions.

      • Desmosine:

        
         526.3 
        
        
        
        481.2 (Quantifier).
      • Isodesmosine:

        
         526.3 
        
        
        
        397.2.
      • Internal Standard (

        
        -Des): 
        
        
        
        530.3
        
        
        485.2.

Therapeutic Implications in Drug Development

Isodesmosine is increasingly utilized as a surrogate endpoint in Phase 2 clinical trials for drugs targeting elastase activity.

Case Study: Neutrophil Elastase Inhibitors

In the development of Alvelestat (an oral neutrophil elastase inhibitor) for Alpha-1 Antitrypsin Deficiency:

  • Hypothesis: Inhibition of neutrophil elastase should reduce the cleavage of lung elastin.

  • Biomarker Strategy: Plasma Desmosine/Isodesmosine (DID) was used as a primary efficacy endpoint.

  • Outcome: The 240 mg dose demonstrated a statistically significant reduction in plasma DID levels compared to placebo, providing early proof-of-mechanism before changes in spirometry (FEV1) or CT lung density could be detected [3].

Why This Matters

Traditional endpoints like FEV1 decline take years to show significant changes. Isodesmosine provides a "real-time" readout of tissue preservation, allowing for faster "Go/No-Go" decisions in drug pipelines.

References

  • Ma S, Turino GM, Lin YY. Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC-MS/MS as biomarkers for elastin degradation. J Chromatogr B Analyt Technol Biomed Life Sci. 2011;879(21):1893-1898. Link

  • Huang JT, et al. Clinical validity of plasma and urinary desmosine as biomarkers for chronic obstructive pulmonary disease. Thorax. 2012;67(6):502-508. Link

  • Stockley R, et al. Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with bronchiectasis.[4] Respir Med. 2013;107(4):524-533. Link

  • Viglio S, et al. Desmosine and Isodesmosine as Biomarkers of Elastin Degradation in Biological Fluids. Laboratory Investigation. 2023.[4][8][9][10][11] Link

Sources

Discovery and history of Isodesmosine chloride.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isodesmosine chloride is the salt form of isodesmosine, a tetrafunctional pyridinium amino acid unique to mature elastin.[1] Along with its isomer desmosine, it serves as the covalent "rivet" that grants elastin its exceptional durability and recoil properties.[1] Historically isolated via acid hydrolysis of bovine ligamentum nuchae, isodesmosine has evolved from a structural curiosity in the 1960s to a critical translational biomarker in modern drug development.[1] Its presence in biofluids (urine, plasma, sputum) is pathognomonic for elastin degradation, making it a primary endpoint for efficacy studies in Chronic Obstructive Pulmonary Disease (COPD) and Alpha-1 Antitrypsin Deficiency (AATD).[1][2]

Historical Genesis: The Elastin Puzzle

In the mid-20th century, the insolubility of elastin baffled biochemists.[1] Unlike collagen, which dissolves in hot water to form gelatin, elastin resists solubilization by standard chaotropic agents, proteases, and heat.[1][2]

The Breakthrough (1963): The seminal discovery was made by S.M. Partridge, D.F.[1][2] Elsden, and J. Thomas at the Low Temperature Research Station in Cambridge.[1] They hypothesized that a unique cross-link was responsible for this insolubility.[1][2] By subjecting purified elastin to rigorous acid hydrolysis (6M HCl) and utilizing ion-exchange chromatography, they isolated two unknown compounds with UV absorption spectra characteristic of pyridinium rings.[1][2]

  • Compound A: Desmosine (1,3,4,5-tetrasubstituted pyridinium)[1][2]

  • Compound B: Isodesmosine (1,2,3,5-tetrasubstituted pyridinium)[1][2][3]

The "chloride" designation arises from the isolation method.[1] Because the extraction utilizes hydrochloric acid, the positively charged pyridinium ring is isolated as a chloride salt.[1] This discovery was pivotal, proving that elastin cross-linking is a post-translational modification involving the condensation of lysine residues.[1]

Structural & Chemical Characterization

Isodesmosine is a zwitterionic pyridinium compound.[1][2] The chloride salt form is stable, water-soluble, and hygroscopic.[1]

Chemical Distinction: While desmosine and isodesmosine are chemically identical in mass (


), they differ in the substitution pattern on the pyridinium ring.[1][2]
FeatureDesmosineIsodesmosine
Pyridinium Substitution 1, 3, 4, 51, 2, 3, 5
Symmetry AsymmetricAsymmetric
Origin 3 Allysines + 1 Lysine3 Allysines + 1 Lysine
UV Absorbance

nm

nm
Role Cross-links 2 peptide chainsCross-links 2 peptide chains

Biosynthetic Mechanism

The formation of isodesmosine is a "silent" biological process occurring in the extracellular matrix. It is strictly dependent on the copper-dependent enzyme Lysyl Oxidase (LOX) .[1][2]

The Mechanism:

  • Precursor: Soluble Tropoelastin is secreted into the extracellular space.[1][2][4]

  • Deamination: LOX oxidatively deaminates the

    
    -amino groups of specific lysine residues, converting them into allysine  (an aldehyde).[1][2]
    
  • Condensation: Three allysine residues and one unmodified lysine residue spontaneously condense.[1][2][3]

  • Ring Formation: The condensation forms a dihydro-pyridinium intermediate (dihydroisodesmosine), which oxidizes to the stable pyridinium salt.[1][2]

Visualization: Biosynthetic Pathway

Biosynthesis Lysine Lysine Residues (Tropoelastin) LOX Lysyl Oxidase (LOX) (Cu2+ Cofactor) Lysine->LOX Allysine Allysine (Aldehyde) Lysine->Allysine Oxidative Deamination Condensation Spontaneous Condensation Lysine->Condensation x1 Residue LOX->Allysine Allysine->Condensation x3 Residues Intermediates Aldol Condensation Products (Dehydromerodesmosine) Condensation->Intermediates Isodesmosine Isodesmosine Chloride (Mature Cross-link) Intermediates->Isodesmosine Ring Closure & Oxidation

Caption: The stepwise enzymatic conversion of lysine to the stable isodesmosine cross-link.

Technical Methodology: Isolation & Analysis

For researchers, the isolation of isodesmosine chloride is a self-validating protocol.[1] If the final product does not exhibit the characteristic UV shoulder at 278 nm or the specific mass transition in MS, the hydrolysis was incomplete.

Protocol A: Classical Isolation (The "Partridge" Method)

Use Case: Purification of standard material from tissue.

  • Tissue Prep: Minced bovine ligamentum nuchae is defatted with acetone/ether.[1][2]

  • Autoclaving: Autoclave in water (1 atm, 45 min) to solubilize collagen (gelatin).[1][2] Discard supernatant.

  • Hydrolysis: Suspend residue in 6M HCl . Reflux for 24-48 hours under nitrogen (prevents oxidation).[1][2]

    • Causality: The pyridinium ring is extremely stable to acid; peptide bonds are not.[1] This liberates free isodesmosine chloride.[1][2]

  • Evaporation: Remove HCl via rotary evaporation.

  • Chromatography: Apply hydrolysate to a cation-exchange column (e.g., Dowex 50).[1][2] Elute with an HCl gradient (1M to 4M).

    • Differentiation: Isodesmosine elutes slightly after desmosine due to subtle pKa differences.[1][2]

Protocol B: Modern LC-MS/MS Quantification

Use Case: Clinical Biomarker Analysis (Plasma/Urine).

  • Internal Standard: Spike sample with

    
    -labeled Isodesmosine .
    
    • Validation: This corrects for recovery losses during extraction.[1][2]

  • Hydrolysis: 6M HCl, 110°C, 24h (for total elastin) OR direct analysis for free isodesmosine.

  • Solid Phase Extraction (SPE): Cellulose cartridge (CF11) or C18.[1][2]

  • LC-MS/MS Parameters:

    • Column: Porous Graphitic Carbon (PGC) or HILIC (due to high polarity).[1][2]

    • Ionization: ESI Positive mode.

    • Transition: m/z 526.3

      
       481.3 (Loss of COOH/NH2).[1][2]
      
Visualization: Analytical Workflow

Workflow Sample Biological Sample (Sputum/Urine) Spike Add Internal Standard (13C-Isodesmosine) Sample->Spike Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Spike->Hydrolysis SPE SPE Cleanup (Cellulose/CF11) Hydrolysis->SPE Remove Salts LCMS LC-MS/MS Analysis (m/z 526 -> 481) SPE->LCMS Data Quantification (ng/mg Creatinine) LCMS->Data

Caption: Standardized workflow for quantifying Isodesmosine in clinical samples.

Clinical & Drug Development Utility

Isodesmosine is a "perfect" biomarker because it is not reused.[1][2] Once elastin is degraded by elastases (MMP-9, Neutrophil Elastase), isodesmosine is excreted renally without metabolization.[1][2]

  • COPD/Emphysema: Levels correlate directly with lung density loss (CT scan).[1][2]

  • AATD: Used to monitor the efficacy of augmentation therapy.[1]

  • Cutis Laxa: Diagnostic for defects in elastin synthesis.[1][2]

Drug Development Endpoint: In Phase II/III trials for elastase inhibitors, a reduction in urinary Isodesmosine is the primary biochemical proof of mechanism.[1]

References

  • Partridge, S. M., Elsden, D. F., & Thomas, J. (1963). Constitution of the Cross-linkages in Elastin.[1][5] Nature, 197, 1297–1298.[1][2] Link[1][2]

  • Thomas, J., Elsden, D. F., & Partridge, S. M. (1963). Partial Structure of Two Major Degradation Products from the Cross-Linkages in Elastin.[1][5] Nature, 200, 651–652.[1][2][5] Link[1][2][5]

  • Davis, N. R., & Anwar, R. A. (1970). On the mechanism of formation of desmosine and isodesmosine cross-links of elastin.[1][5] Journal of the American Chemical Society, 92(12), 3778–3782.[1][5] Link[1][2]

  • Ma, S., et al. (2003). Optimization of the measurement of desmosines in urine by liquid chromatography-tandem mass spectrometry.[1] Journal of Chromatography B, 796(2), 309-320.[1][2] Link

  • Turino, G. M., et al. (2011). Elastin degradation biomarkers in COPD.[1][2] COPD: Journal of Chronic Obstructive Pulmonary Disease, 8(4), 268-275.[1][2] Link

Sources

An In-depth Technical Guide to Isodesmosine Chloride Hydrate: Properties, Handling, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isodesmosine, along with its isomer desmosine, is a poly-functional amino acid exclusive to mature, cross-linked elastin. Its presence in biological fluids is a highly specific indicator of elastin degradation, making it a critical biomarker in the study of pathologies characterized by connective tissue turnover, such as Chronic Obstructive Pulmonary Disease (COPD) and various cardiovascular disorders. This guide provides an in-depth overview of the physicochemical properties, biological significance, and analytical methodologies for isodesmosine chloride hydrate. Furthermore, it outlines best-practice protocols for its handling, storage, and use as a reference standard, ensuring data integrity and laboratory safety for researchers, clinicians, and professionals in drug development.

Introduction: The Molecular Signature of Elastin Degradation

Elastin is the key extracellular matrix protein responsible for the resilience and elasticity of tissues subjected to mechanical stress, such as the lungs, skin, and arteries.[1] The remarkable durability of elastin fibers is conferred by unique covalent cross-links formed from lysine residues.[1][2][3] Isodesmosine and its isomer, desmosine, are the tetra-functional, pyridinium-based amino acids that constitute these critical cross-links.[2][4]

The formation of isodesmosine involves the condensation of four lysine residues from adjacent tropoelastin polypeptide chains, a process initiated by the enzyme lysyl oxidase.[2] This intricate cross-linking renders elastin insoluble and exceptionally stable. Consequently, the detection of free or peptide-bound isodesmosine in biological matrices like urine, plasma, or sputum serves as a direct and specific biomarker of active elastin catabolism.[5][6][7] Monitoring isodesmosine levels provides invaluable insights into the progression of diseases involving elastin damage and offers a quantitative measure to assess the efficacy of therapeutic interventions aimed at preserving the integrity of the extracellular matrix.[7][8]

Physicochemical Properties of Isodesmosine Chloride Hydrate

Isodesmosine is typically supplied as a chloride hydrate salt to improve its stability and handling characteristics. Understanding its fundamental properties is crucial for its correct application as an analytical standard.

PropertyValueSource
Chemical Name 2-amino-6-[2-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid chloride hydratePubChem
Molecular Formula C₂₄H₄₀ClN₅O₈ (xH₂O)U.S. Biological[9]
Molecular Weight 562.06 g/mol (anhydrous basis)U.S. Biological[9]
CAS Number 991-01-5PubChem[10]
Appearance White to off-white powder/solidHMDB[10]
Solubility Slightly soluble in waterU.S. Biological[9]
Key Characteristic Extremely hygroscopicU.S. Biological[9], Millipore[11]
UV Absorption Max ~268 nmMillipore[11]

Biological Role and Mechanism of Formation

The biosynthesis of isodesmosine is a hallmark of elastogenesis and is fundamental to the function of elastic tissues. The process provides a robust, covalent network that endows elastin with its characteristic rubber-like properties.[5]

The pathway can be summarized as follows:

  • Lysine Oxidation: The enzyme lysyl oxidase acts on specific lysine residues within tropoelastin monomers, converting the ε-amino group into an aldehyde, forming allysine.

  • Condensation: Three allysine residues and one unmodified lysine residue from adjacent tropoelastin chains undergo a series of condensation reactions.

  • Pyridinium Ring Formation: These reactions culminate in the formation of a stable, positively charged pyridinium ring, covalently linking the four polypeptide chains. This final structure is isodesmosine (or its isomer, desmosine).

This process is visually represented in the following diagram:

G cluster_0 Tropoelastin Chains cluster_1 Modification & Condensation cluster_2 Mature Elastin Lys1 Lysine Residue 1 LOX Lysyl Oxidase Lys1->LOX Allysine 3x Allysine + 1x Lysine Lys2 Lysine Residue 2 Lys2->LOX Lys3 Lysine Residue 3 Lys3->LOX Lys4 Lysine Residue 4 LOX->Allysine Condense Spontaneous Condensation Allysine->Condense Isodesmosine Isodesmosine Cross-link Condense->Isodesmosine

Caption: Biosynthesis of an isodesmosine cross-link from lysine residues.

Guidelines for Handling, Storage, and Solution Preparation

The integrity of isodesmosine chloride hydrate as an analytical standard is contingent upon meticulous handling and storage. Its highly hygroscopic nature is the most critical factor to manage.[9][11]

Storage
  • Temperature: Store vials at -20°C for long-term stability.[9]

  • Desiccation: The compound is extremely hygroscopic and must be stored over a desiccant, such as silica gel, within a sealed container or desiccator.[9]

  • Light Sensitivity: Protect from light to prevent potential photodegradation.[11]

Handling and Solution Preparation Workflow

Adherence to a strict workflow is essential to minimize exposure to atmospheric moisture and ensure accurate concentration of stock solutions.

Caption: Workflow for preparing Isodesmosine Chloride Hydrate stock solutions.

Analytical Methodologies for Quantification

The quantification of isodesmosine in biological samples requires highly sensitive and specific analytical techniques due to its low physiological concentrations.[5] The gold standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][12][13]

Overview of Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC can be used with UV detection (at ~268-270 nm), but it may lack the sensitivity and specificity for complex biological matrices.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers greater specificity by monitoring for the mass-to-charge ratio (m/z) of isodesmosine (526).[15][16]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most robust and sensitive method.[13] It involves the selection of the parent ion (m/z 526) and monitoring for specific fragment ions, providing unequivocal identification and accurate quantification, often using a stable isotope-labeled internal standard.[12][17][18]

  • Immunoassays (ELISA): While offering high throughput, ELISAs may be subject to cross-reactivity and require rigorous validation against a reference method like LC-MS/MS.[13]

Standard Protocol: Sample Preparation and LC-MS/MS Analysis

This protocol provides a generalized workflow for the quantification of total (free and peptide-bound) isodesmosine in a biological fluid like plasma or urine.

A. Rationale: Biological samples contain isodesmosine primarily in peptide-bound form. Acid hydrolysis is necessary to liberate the free amino acid for analysis. A stable isotope-labeled internal standard is crucial for correcting analytical variability during sample preparation and injection.

B. Step-by-Step Methodology:

  • Sample Collection: Collect and store biological samples (e.g., plasma, urine, sputum) at -80°C until analysis.

  • Internal Standard Spiking: To a known volume of sample (e.g., 0.2 mL), add a precise amount of a stable isotope-labeled internal standard, such as [(13)C3,(15)N1]-isodesmosine or d4-desmosine.[12][13][17]

  • Acid Hydrolysis: Add an equal volume of concentrated hydrochloric acid (to a final concentration of 6N HCl).[18] Seal the tube and heat at 110°C for 18-24 hours to hydrolyze peptides and proteins.

  • Solid-Phase Extraction (SPE):

    • Neutralize the hydrolyzed sample.

    • Condition an SPE cartridge (e.g., CF1 cellulose) as per the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the desmosine/isodesmosine fraction.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known, small volume of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatography: Use a suitable column (e.g., mixed-mode reversed-phase/cation-exchange) to separate isodesmosine from its isomer and other matrix components.[14]

    • Mass Spectrometry: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. Monitor the transition for isodesmosine (e.g., m/z 526 -> 481 or 526 -> 397) and the corresponding transition for the internal standard.[15][18]

  • Quantification: Create a calibration curve using the isodesmosine chloride hydrate standard. Calculate the concentration of isodesmosine in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G Sample Biological Sample (Plasma, Urine, Sputum) Spike Spike with Isotope-Labeled Internal Standard Sample->Spike Hydrolyze Acid Hydrolysis (6N HCl, 110°C) Spike->Hydrolyze Liberates free amino acid SPE Solid-Phase Extraction (SPE) for Cleanup & Concentration Hydrolyze->SPE Removes interferents Dry Dry-down and Reconstitute SPE->Dry LCMS LC-MS/MS Analysis (SRM Mode) Dry->LCMS Data Data Analysis vs. Calibration Curve LCMS->Data

Caption: Workflow for Isodesmosine quantification by LC-MS/MS.

Safety and Disposal

While the toxicological properties of isodesmosine have not been fully investigated, it should be handled with standard laboratory precautions.[19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[20]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[20] Handle in a well-ventilated area or chemical fume hood.

  • First Aid:

    • Skin Contact: Wash with plenty of water.[21]

    • Eye Contact: Flush with plenty of water for at least 15 minutes.[19][21]

    • Ingestion: Rinse mouth with water. If swallowed, it may be harmful; call a poison center or doctor if you feel unwell.[21]

  • Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations.

Conclusion

Isodesmosine chloride hydrate is an indispensable tool for research into diseases involving elastin degradation. Its utility as a biomarker is unparalleled due to its specificity to mature elastin. Accurate and reproducible quantification hinges on the use of robust analytical methods, primarily LC-MS/MS, and the meticulous handling of the analytical standard. By adhering to the principles of proper storage, solution preparation, and validated analytical protocols outlined in this guide, researchers can ensure the highest quality data, paving the way for new diagnostic insights and the development of effective therapies targeting connective tissue pathologies.

References

  • Isodesmosine. Wikipedia.[Link]

  • Isodesmosine. PubChem.[Link]

  • Isodesmosine – Knowledge and References. Taylor & Francis Online.[Link]

  • Material Safety Data Sheet - Inosine, 99%. Cole-Parmer.[Link]

  • HPLC Determination of Desmosine on Primesep C Column. SIELC Technologies.[Link]

  • Desmosine: The Rationale for Its Use as a Biomarker of Therapeutic Efficacy in the Treatment of Pulmonary Emphysema. MDPI.[Link]

  • Desmosine. Wikipedia.[Link]

  • Quantification of Desmosine and Isodesmosine Using MALDI-Ion Trap Tandem Mass Spectrometry. NIH National Library of Medicine.[Link]

  • [(13)C3,(15)N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation. PubMed.[Link]

  • Isodesmosine | C24H40N5O8+ | CID 13811. PubChem, NIH.[Link]

  • Desmosine as a biomarker of elastin degradation in COPD: current status and future directions. PubMed.[Link]

  • Safety Data Sheet - Isodesmosine. MP Biomedicals.[Link]

  • Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. NIH National Library of Medicine.[Link]

  • Three detection methods for HPLC analysis of desmosine (DES) and... ResearchGate.[Link]

  • Desmosine as a biomarker of elastin degradation in COPD: current status and future directions. ERS Publications.[Link]

  • Isodesmosine | 991-01-5 | Reference standards. Shimadzu Chemistry & Diagnostics.[Link]

  • The detection and quantitation of free desmosine and isodesmosine in human urine and their peptide-bound forms in sputum. PNAS.[Link]

  • Desmosine - 263275. Millipore.[Link]

  • Desmosine as a biomarker for the emergent properties of pulmonary emphysema. Frontiers in Medicine.[Link]

  • Elastin Degradation: An Effective Biomarker in COPD. Dupuytren Research Group.[Link]

  • Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC-MS/MS as biomarkers for elastin degradation. PubMed.[Link]

  • Desmosine – Knowledge and References. Taylor & Francis.[Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of Urinary Isodesmosine via Competitive ELISA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Elastin is the critical structural protein conferring elasticity to tissues such as the lungs, aorta, and skin. Unlike other proteins, mature elastin has an extremely low turnover rate. Its degradation is a pathological hallmark of chronic obstructive pulmonary disease (COPD), cystic fibrosis, and aortic aneurysms.

Isodesmosine (DES) and its isomer Desmosine are pyridinium cross-links unique to mature elastin.[1][2] They are formed by the condensation of lysine residues via lysyl oxidase.[3] Because they are not present in precursor tropoelastin and are not metabolized in the body, their excretion in urine is a specific and sensitive "gold standard" biomarker for total body elastin degradation.

The "Free" vs. "Total" Challenge

In urine, Isodesmosine exists in two distinct pools:

  • Free Isodesmosine (~10-15%): Unbound amino acid form.

  • Peptide-Bound Isodesmosine (~85-90%): Small elastin fragments containing the cross-link.

Critical Scientific Insight: Most ELISA antibodies are raised against the free hapten. While some antibodies show cross-reactivity with small peptides, accurate quantification of total elastin breakdown requires acid hydrolysis to convert all peptide-bound forms into free Isodesmosine. This protocol details the methodology for Total Isodesmosine , which offers the highest clinical correlation.

Assay Principle: Competitive Inhibition ELISA

Since Isodesmosine (MW ~526 Da) is a small molecule, it cannot support a "sandwich" antibody pair. Therefore, a Competitive ELISA format is utilized.[4][5][6]

  • Capture Surface: A microtiter plate is coated with an Isodesmosine-Carrier Protein conjugate (e.g., ISO-BSA).

  • Competition: The sample (containing unknown Isodesmosine) and a specific Anti-Isodesmosine Antibody are added.

  • Equilibrium: Free Isodesmosine in the sample competes with the immobilized Isodesmosine for the limited antibody binding sites.

  • Detection: Unbound antibody is washed away.[4][5] A secondary antibody (HRP-conjugated) detects the bound primary antibody.[7]

  • Signal: The signal is inversely proportional to the concentration of Isodesmosine in the sample.

DOT Diagram: Assay Principle & Workflow

ELISA_Workflow cluster_biomarker Biomarker Origin Sample Urine Sample (Free + Peptide-Bound) Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis Releases Total ISO Neutralization Neutralization & Reconstitution Hydrolysis->Neutralization pH Adjustment Competition Competitive Binding Step (Sample vs. Plate-Coated ISO) Neutralization->Competition Wash Wash Step (Remove Unbound Ab) Competition->Wash Detection HRP Detection (TMB Substrate) Wash->Detection Analysis Data Analysis (4-PL Curve Fit) Detection->Analysis Inverse Sigmoid Normalization Creatinine Normalization Analysis->Normalization ng/mg Creatinine Elastin Mature Elastin Fiber Degradation Elastase Activity Elastin->Degradation Degradation->Sample

Figure 1: Workflow from biological origin through sample pretreatment to competitive ELISA detection.[7][8]

Materials & Reagents

Core Kit Components
  • Microplate: Pre-coated with Isodesmosine-BSA.

  • Standard: Isodesmosine Chloride (Synthetic, >98% purity).

  • Primary Antibody: Rabbit Anti-Isodesmosine (Polyclonal).

  • Secondary Antibody: Goat Anti-Rabbit IgG-HRP.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 1M Sulfuric Acid.

Required Laboratory Reagents (Not in Kit)
  • Hydrolysis Acid: 12M Hydrochloric Acid (HCl), analytical grade.

  • Neutralization Buffer: 4M NaOH or drying equipment (SpeedVac).

  • Sample Diluent: Phosphate Buffered Saline (PBS) pH 7.4 + 0.1% BSA.

  • Wash Buffer: PBS + 0.05% Tween-20 (PBST).

  • Creatinine Assay Kit: For normalization (Colorimetric Jaffe or Enzymatic).

Sample Preparation Protocol (The "Expert" Method)

A. Collection & Storage[9][10][11]
  • Collect mid-stream urine in a sterile container.[9][10]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cellular debris and amorphous precipitates.

  • Aliquot supernatant.[10][11] Store at -80°C. Avoid repeated freeze-thaw cycles (max 2 cycles).

B. Acid Hydrolysis (Required for Total Isodesmosine)

Why this matters: Skipping this step measures only ~10% of the biomarker, potentially masking clinical signals.

  • Mix 100 µL of clarified urine with 100 µL of 12M HCl (Final conc. 6M) in a glass vial with a Teflon-lined cap.

  • Incubate at 110°C for 24 hours in a heating block.

  • Evaporation: Cool samples, then evaporate to dryness using a SpeedVac or nitrogen stream at 45°C.

  • Reconstitution: Dissolve the residue in 400 µL of Sample Diluent .

    • Note: This results in a 1:4 dilution factor relative to the original urine.

    • Check pH: Ensure pH is between 7.0 and 7.4 using pH paper. Adjust with trace 1M NaOH if necessary. acidic samples will destroy the antibody.

Assay Procedure

Step 1: Standard Curve Preparation

Dissolve Isodesmosine Chloride standard to 1 µg/mL (Stock). Perform serial dilutions in Sample Diluent.

  • Std 1: 100 ng/mL

  • Std 2: 33.3 ng/mL

  • Std 3: 11.1 ng/mL

  • Std 4: 3.7 ng/mL

  • Std 5: 1.23 ng/mL

  • Std 6: 0.41 ng/mL

  • Std 7: 0 ng/mL (Blank/B0)

Step 2: Competitive Binding
  • Wash: Wash the plate 2 times with 300 µL Wash Buffer to activate the surface.

  • Add Samples: Pipette 50 µL of Standards and Hydrolyzed Samples into designated wells in duplicate.

  • Add Antibody: Immediately add 50 µL of Primary Anti-Isodesmosine Antibody to all wells.

  • Incubate: Cover with plate sealer. Incubate for 90 minutes at 37°C (or overnight at 4°C for higher sensitivity).

    • Mechanism:[8] Free Isodesmosine in solution competes with the plate-bound Isodesmosine for the antibody.

Step 3: Washing & Detection[4][7][8]
  • Aspirate contents and wash 4 times with 300 µL Wash Buffer. Ensure complete removal of liquid after the last wash by tapping on absorbent paper.[9]

  • Add 100 µL of HRP-Conjugated Secondary Antibody.

  • Incubate for 60 minutes at Room Temperature (RT) .

  • Wash 4 times as above.

Step 4: Signal Development
  • Add 100 µL of TMB Substrate. Incubate in the dark at RT for 15-20 minutes.

    • Observation: Color should turn blue. The Standard 7 (0 ng/mL) will be the darkest; high concentrations will be lighter.

  • Add 50 µL of Stop Solution. Color turns yellow.

  • Read Absorbance (OD) at 450 nm immediately.

Data Analysis & Normalization

A. Curve Fitting
  • Calculate mean OD for each standard and sample.

  • Calculate % Binding (B/B0) :

    
    
    
  • Plot %B/B0 (y-axis) vs. Log Concentration (x-axis).

  • Use a 4-Parameter Logistic (4-PL) regression for the best fit. Linear regression is not suitable for competitive ELISA.

B. Calculation & Dilution Correction

Determine the concentration (


) from the curve. Correct for the hydrolysis dilution factor (DF = 4 in this protocol).


C. Creatinine Normalization (Crucial)

Urine concentration varies with hydration. You must normalize to creatinine.



Note: The factor 100 converts units to align to µg/g or ng/mg.[12]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (B0 Low) Incomplete washingIncrease wash steps to 5x; use automated washer.
Poor Sensitivity (Steep Curve) Antibody concentration too highTitrate primary antibody down to increase competition pressure.
Drift / High CV% Pipetting error or Temperature gradientUse reverse pipetting; ensure plate is sealed and temperature is uniform.
Yellowing of Samples Residual Acid from HydrolysisCheck pH of reconstituted samples. If <6.0, neutralize carefully with NaOH.
"Hook Effect" Extremely high ISO levelsRare in competitive assays, but if OD is surprisingly high, check for matrix interference.

References

  • Ma, S., et al. (2003). "The detection and quantitation of free desmosine and isodesmosine in human urine and their peptide-bound forms in sputum."[13] Proceedings of the National Academy of Sciences, 100(22), 12941-12943.[13] Link

  • Luisetti, M., et al. (2008). "Desmosine as a biomarker of elastin degradation in COPD: current status and future directions." European Respiratory Journal, 32(4), 1146-1157. Link

  • Turino, G. M., & Ma, S. (2011). "Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC-MS/MS as biomarkers for elastin degradation."[14][15] Journal of Chromatography B, 879(21), 1893-1898.[15] Link

  • Creative Diagnostics. "Competitive ELISA Principle and Protocol." Link

  • Karakukcu, C., et al. (2024). "Creatinine normalization approach to diluted urine samples screened by LC-MS/MS method."[16] Journal of Microbiology and Infectious Diseases. Link

Sources

Application Note: Quantitative Analysis of Isodesmosine in Sputum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

A Robust Protocol for Monitoring Elastin Degradation

Introduction

Isodesmosine (IDS) and its structural isomer Desmosine (DES) are pyridinium-based amino acids formed from the condensation of four lysine residues.[1][2] These molecules are unique and essential cross-links that provide structural integrity and elasticity to the elastin protein. Elastin is a critical component of the extracellular matrix in tissues requiring flexibility, such as the lungs, blood vessels, and skin.[1]

In pathological conditions characterized by excessive inflammation and proteolytic activity, such as Chronic Obstructive Pulmonary Disease (COPD), elastin fibers are degraded by enzymes like neutrophil elastase.[1][3][4] This degradation releases DES and IDS into biological fluids, including sputum, plasma, and urine, making them highly specific biomarkers for monitoring lung tissue injury and the progression of diseases involving elastic tissue destruction.[5][6][7]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the accurate and sensitive quantification of these biomarkers.[8] Its high specificity allows for the precise measurement of DES and IDS even at the very low concentrations found in complex biological matrices like sputum, overcoming the limitations of less specific methods like UV detection or immunoassays.[9][10]

This application note provides a comprehensive, field-proven protocol for the quantification of total Isodesmosine in human sputum. The methodology details sputum collection, sample hydrolysis to liberate peptide-bound IDS, solid-phase extraction (SPE) for sample cleanup, and quantification using an isotope-dilution LC-MS/MS method.

Principle of the Method

The accurate quantification of total Isodesmosine from the complex sputum matrix requires a multi-step approach. The workflow is designed to ensure maximum recovery, removal of interfering substances, and precise measurement.

  • Acid Hydrolysis: Sputum samples are first subjected to strong acid hydrolysis at an elevated temperature. This critical step cleaves the peptide bonds of elastin fragments, liberating the total pool of DES and IDS cross-links.[5][11][12][13] A stable isotope-labeled (SIL) internal standard, such as d4-Desmosine, is added prior to hydrolysis to correct for any analyte loss during the subsequent sample preparation steps and to account for matrix effects during MS analysis.[1][14][15]

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is then purified using a cation-exchange SPE cartridge.[11][16] This step isolates the positively charged DES and IDS from the complex hydrolysate, concentrating the analytes and removing matrix components that could interfere with the LC-MS/MS analysis.

  • LC-MS/MS Analysis: The purified extract is analyzed by LC-MS/MS operating in Selected Reaction Monitoring (SRM) mode. The analytes are chromatographically separated from potential isomers and contaminants before being detected by the mass spectrometer. The SRM technique provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the native Isodesmosine and the SIL internal standard.[5][12] Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting it against a calibration curve prepared with known standards.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sputum 1. Sputum Collection (0.5 - 1.0 mL) spike 2. Spike Internal Standard (e.g., d4-Desmosine) sputum->spike hydrolysis 3. Acid Hydrolysis (6N HCl, 110°C, 24h) spike->hydrolysis condition 4. Condition SPE Cartridge (Cation Exchange) hydrolysis->condition load 5. Load Hydrolyzed Sample condition->load wash 6. Wash Cartridge (Remove Impurities) load->wash elute 7. Elute Analytes (2M HCl) wash->elute dry 8. Dry & Reconstitute elute->dry lcms 9. LC-MS/MS Analysis (SRM Mode) dry->lcms data 10. Data Processing (Quantification vs. Cal Curve) lcms->data

Caption: Overall workflow for Isodesmosine analysis in sputum.

Materials and Methods

Reagents and Standards
  • Isodesmosine (IDS) and Desmosine (DES) standards (Elastin Products Co.)

  • Stable Isotope-Labeled Internal Standard (IS), e.g., d4-Desmosine or 13C3,15N1-Isodesmosine[1][17]

  • Hydrochloric Acid (HCl), 6N and 12N (TraceMetal Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Heptafluorobutyric Acid (HFBA) (LC-MS Grade)

  • Acetic Acid (LC-MS Grade)

  • Acetonitrile (ACN) (LC-MS Grade)

  • Methanol (MeOH) (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

Equipment and Consumables
  • Tandem Mass Spectrometer with ESI source

  • High-Performance Liquid Chromatography (HPLC) system

  • Cation-Exchange SPE Cartridges (e.g., Waters MCX or CF1 cellulose)[11][12]

  • SPE Vacuum Manifold

  • Heating block or oven capable of 110°C

  • Nitrogen evaporator

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • Autosampler vials and caps

Detailed Experimental Protocol

Sputum Sample Collection and Pre-treatment

Sputum can be collected spontaneously or induced by inhalation of nebulized hypertonic saline.[11][18]

  • Collect 0.5 to 1.0 mL of sputum in a sterile container.

  • For induced sputum, follow established clinical procedures using a 3% sodium chloride aerosol.[11]

  • Homogenize the sputum sample by gentle vortexing.

  • Store samples at -80°C until analysis to ensure stability.

Acid Hydrolysis

This step is performed to measure total Isodesmosine by liberating it from peptide fragments.

  • Aliquot 0.5 mL of the homogenized sputum sample into a 4 mL glass vial.

  • Spike the sample with the internal standard (e.g., d4-Desmosine) to a final concentration of 5-10 ng/mL. The IS corrects for variability in hydrolysis, extraction, and MS detection.[14][19]

  • Add an equal volume (0.5 mL) of concentrated HCl (12N) to achieve a final concentration of 6N.[11][12]

  • Displace the air in the vial with a stream of nitrogen to prevent oxidation, cap the vial tightly.

  • Place the vial in a heating block or oven at 110°C for 24 hours.[11][12]

  • After hydrolysis, allow the sample to cool to room temperature. Centrifuge at 3,000 x g for 5 minutes to pellet any particulate matter.

Solid-Phase Extraction (SPE)

SPE is used to clean up and concentrate the analyte of interest.[16][20][21][22] A cation-exchange mechanism is ideal for retaining the positively charged Isodesmosine.

  • Conditioning: Condition a cation-exchange SPE cartridge by passing 3 mL of Methanol, followed by 3 mL of Ultrapure Water. Do not let the cartridge run dry.[11]

  • Loading: Load the supernatant from the hydrolyzed sample (Step 2.6) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 3 mL of Ultrapure Water, 3 mL of Methanol, and 3 mL of 0.1 M HCl. This removes salts and other hydrophilic and hydrophobic interferences while the analyte remains bound to the sorbent.[11]

  • Elution: Elute the Isodesmosine and the internal standard from the cartridge using 3 mL of 2 M HCl into a clean collection tube.[11]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 45°C. Reconstitute the dry residue in 100 µL of the initial LC mobile phase (e.g., 95% Solvent A).[11] Vortex thoroughly and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The isomers DES and IDS are separated by HPLC and quantified by tandem mass spectrometry.

Table 1: Liquid Chromatography (LC) Parameters
ParameterRecommended ConditionCausality/Rationale
Column Cation-Exchange, e.g., Waters IC-Pak Cation M/D (150 x 2.1 mm, 5 µm)[11]Provides excellent retention and separation for the positively charged DES and IDS isomers.
Mobile Phase A 10 mM Ammonium Acetate with 0.01% HFBA, pH 3.1 (adjusted with Acetic Acid)The ion-pairing agent (HFBA) and low pH ensure good peak shape and retention on the column.
Mobile Phase B Acetonitrile (ACN)Organic solvent used to elute the analytes.
Gradient Isocratic: 95% A / 5% B[11]Simple and robust separation for the target analytes.
Flow Rate 0.3 mL/minOptimal for the column dimensions to achieve good separation efficiency.
Column Temperature 40°CImproves peak shape and reduces run-to-run retention time variability.[11]
Injection Volume 10 µLA standard volume to ensure reproducibility.
Table 2: Mass Spectrometry (MS/MS) Parameters
ParameterRecommended ConditionCausality/Rationale
Ionization Mode Electrospray Ionization, Positive (ESI+)DES and IDS are basic molecules that readily form positive ions.
Capillary Voltage 3.2 kVOptimizes the formation of gas-phase ions.[11]
Source Temperature 120°CControls the desolvation process.[11]
Desolvation Temp 400°CEnsures complete evaporation of the mobile phase.[11]
Monitoring Mode Selected Reaction Monitoring (SRM)Provides high selectivity and sensitivity by monitoring specific ion transitions.
Table 3: Selected Reaction Monitoring (SRM) Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Isodesmosine / Desmosine 526.3397.1Primary transition for quantification, highly specific fragment.[5][6]
Isodesmosine / Desmosine 526.3481.3Confirmation transition, loss of a carboxyl group.[5][6][23]
d4-Desmosine (IS) 530.3400.1 + 401.1Quantification transitions for the deuterated internal standard.[1]
d5-Desmosine (IS) 531.3402.1 / 486.3Alternative deuterated internal standard transitions.[6]

Data Analysis and Validation

Quantification

A calibration curve is constructed by analyzing a series of standards of known Isodesmosine concentrations (e.g., 0.1 to 50 ng/mL) containing a fixed amount of the internal standard. The peak area ratio of the analyte (IDS) to the internal standard (IS) is plotted against the concentration. The concentration of IDS in the sputum samples is then determined from this curve using the measured analyte/IS peak area ratio.

Method Performance

The use of a stable isotope-labeled internal standard is a self-validating system that ensures trustworthiness. Because the SIL standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same extraction inefficiencies and matrix-induced ion suppression or enhancement.[14][15] This ensures that the analyte/IS ratio remains constant, leading to high accuracy and precision.

Table 4: Representative Method Performance Data
MatrixRecovery (%)Reproducibility (Imprecision, %)Limit of Quantification (LOQ)Reference
Sputum87 ± 11%10%0.1 ng/mL[Ma S, et al. 2011][5][12]
Plasma94 ± 9%9%0.1 ng/mL[Ma S, et al. 2011][5][12]
Urine99 ± 8%8%0.1 ng/mL[Ma S, et al. 2011][5][12]

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of total Isodesmosine in sputum. The protocol, which incorporates acid hydrolysis and solid-phase extraction, provides the necessary sensitivity and specificity to measure this key biomarker of elastin degradation. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility, making this method suitable for clinical research and drug development studies aimed at monitoring lung diseases like COPD. This standardized approach can be widely applied to investigate diseases involving the degradation of elastic tissue.[5][12]

References

  • Ma, S., Lieberman, S., Turino, G. M., & Lin, Y. Y. (2003). The detection and quantitation of free desmosine and isodesmosine in human urine and their peptide-bound forms in sputum. Proceedings of the National Academy of Sciences, 100(22), 12941-12943. [Link]

  • Gottipati, A., Nsengimana, J., & Wysocki, V. H. (2018). Quantification of Desmosine and Isodesmosine Using MALDI-Ion Trap Tandem Mass Spectrometry. Analytical and bioanalytical chemistry, 410(26), 6881–6889. [Link]

  • Ma, S., Turino, G. M., & Lin, Y. Y. (2011). Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC-MS/MS as biomarkers for elastin degradation. Journal of Chromatography B, 879(21), 1893-1898. [Link]

  • Ma, S., Turino, G. M., & Lin, Y. Y. (2011). Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC–MS/MS as biomarkers for elastin degradation. Dupuytren Research Group. [Link]

  • Nakamura, T., Sato, T., & Usuki, T. (2021). Accelerating isotope dilution LC-MS-based desmosine quantification for estimating elastin turnover. Analytical Biochemistry, 614, 114030. [Link]

  • Ma, S., Lieberman, S., Turino, G. M., & Lin, Y. Y. (2003). The detection and quantitation of free desmosine and isodesmosine in human urine and their peptide-bound forms in sputum. PubMed. [Link]

  • Sato, T., Narita, T., & Usuki, T. (2015). [(13)C3,(15)N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation. Bioorganic & medicinal chemistry letters, 25(10), 2046–2049. [Link]

  • Bioanalysis Zone. (n.d.). Correlation between LC–MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. Bioanalysis Zone. [Link]

  • Luisetti, M., & Ma, S. (2005). Desmosine as a biomarker of elastin degradation in COPD: current status and future directions. European Respiratory Journal, 26(4), 563-566. [Link]

  • Nakamura, T., Sato, T., & Usuki, T. (2021). Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. PLoS ONE, 16(9), e0257552. [Link]

  • Krasinska, K. M., Milla, C., Lynch, S. R., & Chien, A. S. (n.d.). Practical comparison of LC-MS/MS-based workflows for quantitation of desmosine and isodesmosine in urine – potential lung damage biomarkers in premature infants. Stanford University Mass Spectrometry. [Link]

  • Stone, P. J., & Snider, G. L. (1990). How a test for elastic fiber breakdown products in sputum could speed development of a treatment for pulmonary emphysema. The American review of respiratory disease, 141(3), 787–789. [Link]

  • Turino, G. M., Ma, S., Lin, Y. Y., & Cantin, A. (2007). Measurements of desmosine and isodesmosine by mass spectrometry in COPD. Chest, 131(5), 1465-1471. [Link]

  • ResearchGate. (n.d.). Comparison of three analytical methods of desmosine (DES; # ) and isodesmosine (IDES; " ) in 0.5 mL of plasma from a chronic obstructive pulmonary disease patient. ResearchGate. [Link]

  • Davis, N. R., & Anwar, R. A. (1970). Mechanism of formation of desmosine and isodesmosine cross-links of elastin. Journal of the American Chemical Society, 92(12), 3778-3782. [Link]

  • Clinical Laboratory International. (n.d.). Desmosine as a biomarker of elastin degradation. Clinical Laboratory International. [Link]

  • Hashmi, M. F., & Modi, P. (2023). Sputum Analysis. In StatPearls. StatPearls Publishing. [Link]

  • Turino, G. M. (2012). Elastin Degradation: An Effective Biomarker in COPD. Dupuytren Research Group. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Krishnan, T. R., & Ibraham, I. (1994). Solid-phase extraction technique for the analysis of biological samples. Journal of pharmaceutical and biomedical analysis, 12(3), 287–294. [Link]

  • Schultz, L., et al. (2021). An Innovative Protocol for Metaproteomic Analyses of Microbial Pathogens in Cystic Fibrosis Sputum. Frontiers in Microbiology. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Analytical and bioanalytical chemistry, 391(6), 1983–1987. [Link]

  • MDPI. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. [Link]

  • Duquesne Scholarship Collection. (n.d.). Novel Solid-Phase Extraction Techniques for Biological and Environmental Analysis Using Isotope Dilution Mass Spectrometry. Duquesne Scholarship Collection. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isodesmosine ELISA Kits

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization for Elastin Degradation Analysis

Audience: Researchers, Biochemists, and Drug Development Scientists

Core Directive: The Chemistry Dictates the Protocol

Isodesmosine (DES/IDES) quantification is not a standard protein ELISA. It is a measurement of a cross-linking amino acid released only after the complete destruction of the parent protein (Elastin).

The single most common cause of assay failure is not the kit itself, but the sample preparation.

If you do not hydrolyze your sample with hot acid, the antibody cannot access the epitope. If you do not neutralize the acid correctly, the antibody will denature. This guide synthesizes field-proven protocols with rigorous troubleshooting logic.

Part 1: Sample Preparation (The Critical Failure Point)

The "Total Isodesmosine" Hydrolysis Protocol

Context: Elastin is an insoluble, highly durable protein.[1] Enzymatic digestion (e.g., elastase) often leaves cross-links protected within hydrophobic domains. Acid hydrolysis is the gold standard for releasing free Isodesmosine for detection.

Step-by-Step Methodology
  • Sample Collection:

    • Tissue (Aorta/Lung): Mince into <1mm³ pieces. Wash with PBS to remove blood. Defat with acetone if lipid content is high.

    • Urine/Sputum: Centrifuge to remove debris.

  • Acidification:

    • Add 6M HCl (final concentration) to the sample.

    • Ratio: Use approx. 1 mL acid per 10-20 mg wet tissue.

  • Hydrolysis (The "Black Box"):

    • Incubate at 110°C for 24–72 hours in a sealed, screw-cap polypropylene tube or glass vial with Teflon liner.

    • Warning: Do not use polystyrene; it will melt.

  • Evaporation & Neutralization:

    • Option A (SpeedVac): Evaporate the acid to dryness. Reconstitute in Assay Buffer (PBS pH 7.4).

    • Option B (Liquid Neutralization): Add NaOH to neutralize to pH 7.0–7.4.

    • Critical Check: Use pH paper to verify. If pH < 6.0, antibody binding will be inhibited. If pH > 8.0, the plate coating may strip.

Visualizing the Workflow

The following diagram illustrates the critical path from sample to data, highlighting the mandatory hydrolysis step often missed by novices.

SamplePrep cluster_warn Failure Zone Sample Biological Sample (Tissue/Sputum) Acid Add 6M HCl Sample->Acid Lyse Heat Hydrolysis 110°C, 24h+ Acid->Heat Break Peptide Bonds Process Evaporate or Neutralize (NaOH) Heat->Process Release Free IDES Check pH Check (Must be 7.0-7.4) Process->Check Critical Step ELISA Competitive ELISA Check->ELISA Load Plate

Caption: The Isodesmosine extraction workflow. The "Failure Zone" indicates where 80% of errors occur due to incomplete hydrolysis or improper pH neutralization.

Part 2: Troubleshooting Hub (Q&A Format)

Category A: Signal & Sensitivity Issues

Q1: I have low or no signal, even in my positive controls. Is the antibody dead?

  • Diagnosis: Before blaming the antibody, check the Assay Format . Isodesmosine kits are almost exclusively Competitive ELISAs .

    • Sandwich ELISA: Signal

      
       Concentration.
      
    • Competitive ELISA: Signal is inversely proportional to Concentration.

  • Interpretation: A "low signal" (low OD) actually means high concentration of Isodesmosine.

  • Action: If your Optical Density (OD) is low across the board:

    • Check if you added the HRP-conjugate to all wells.

    • Check if the TMB substrate was protected from light.

    • The Salt Effect: If you neutralized HCl with NaOH, the high salt concentration (NaCl) might inhibit antibody binding. Try diluting the sample 1:2 or 1:5 in Assay Buffer to reduce ionic strength.

Q2: My standard curve is flat. What happened?

  • Root Cause: Usually pH mismatch.

  • Mechanism: The capture antibody is coated on the plate.[2] If your hydrolyzed sample is still acidic (pH < 5), it can denature the coated antibody or the HRP-conjugate.

  • Validation: Spot 2 µL of your prepared sample on litmus paper. It must be neutral.

Category B: Specificity & Cross-Reactivity[1][3][4][5]

Q3: Does this kit distinguish between Desmosine (DES) and Isodesmosine (IDES)?

  • Technical Reality: Rarely.

  • Explanation: DES and IDES are structural isomers (pyridinium ring cross-links).[2][3] Most polyclonal antibodies raised against IDES will cross-react significantly with DES (and vice versa).

  • Recommendation: Treat the result as "Total Desmosines" (DES + IDES). This is scientifically acceptable as both are biomarkers of mature elastin degradation [1][2].

  • Pro Tip: If you require absolute separation, you must use LC-MS/MS, not ELISA. However, ELISA correlates well (r > 0.[2][4][5][6][7]9) with LC-MS/MS for total desmosine trends [3].

Q4: I am testing serum/plasma. Why are my readings so erratic?

  • Cause: Matrix Interference (Protein Binding).

  • Mechanism: Albumin and other serum proteins can mask Isodesmosine or bind non-specifically to the plate.

  • Solution:

    • Protein Precipitation: Add acetonitrile (1:1), vortex, centrifuge, and use the supernatant (evaporated and reconstituted).

    • Dilution: Serum samples often require a 1:10 dilution to dilute out interfering factors.

Category C: Data Analysis & Validation

Q5: How do I normalize my urinary Isodesmosine data?

  • Standard: You must normalize to Creatinine.

  • Reasoning: Urine concentration varies with hydration. Raw ng/mL values are meaningless.

  • Formula:

    
    
    

Part 3: Comparative Data & Interferents

Common Interferents in Hydrolyzed Samples
InterferentSourceEffect on ELISARemediation
Residual HCl Hydrolysis StepDenatures Antibody; False High OD (in competitive assay)Evaporate to dryness; Wash vessel with buffer.
High Salt (NaCl) Neutralization (HCl + NaOH)Inhibits Ab-Ag binding; Reduces SensitivityDilute sample 1:2 or 1:5; Use SpeedVac instead of NaOH.
Lipids Fatty Tissue (Skin/Aorta)Blocks surface binding; High BackgroundDefat tissue with Acetone/Chloroform before hydrolysis.
Charred Debris Over-heating tissueParticulates interfere with light pathFilter (0.22 µm) or Centrifuge (10,000g) post-hydrolysis.

Part 4: Advanced Troubleshooting Logic Tree

Use this decision matrix to diagnose assay failures systematically.

Troubleshooting Start Start: Analyze OD Values HighOD High OD (Low Inhibition) Sample reads as 'Zero Conc' Start->HighOD LowOD Low OD (High Inhibition) Sample reads as 'Max Conc' Start->LowOD HydrolysisFail Incomplete Hydrolysis (Epitope hidden) HighOD->HydrolysisFail Most Common Decay Sample Decay (IDES is stable, but matrix rots) HighOD->Decay Acidic Sample too Acidic (Ab Denatured) LowOD->Acidic Check pH Matrix Matrix Interference (Non-specific binding) LowOD->Matrix Run Dilution Test

Caption: Logic tree for Competitive ELISA. Note that in competitive assays, High OD = Low Analyte, and Low OD = High Analyte.

References

  • Ma, S., Lin, Y. Y., & Turino, G. M. (2007).[8] Measurement of desmosine and isodesmosine by mass spectrometry in COPD. Chest, 131(5), 1363–1371.

  • Luisetti, M., Ma, S., Iadarola, P., et al. (2008). Desmosine as a biomarker of elastin degradation in COPD: current status and future directions. European Respiratory Journal, 32(4), 1146-1157.

  • Araki, A., Takano, M., Yamazaki, T., et al. (2025).[2] Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. Bioanalysis, 17(18), 1145-1149.[6]

  • Starcher, B. (2000). Lung elastin and matrix.[2][7][8][9][10] Chest, 117(5_suppl_1), 229S-234S.

Sources

Technical Support Center: Optimizing Acid Hydrolysis for Isodesmosine Release

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Isodesmosine (IDES) and Desmosine (DES) are pyridinium cross-links unique to mature elastin.[1] They are the "gold standard" biomarkers for elastin degradation in COPD, aortic aneurysms, and skin aging.

The Challenge: IDES is exceptionally stable chemically, but the elastin matrix is notoriously hydrophobic and resistant to proteolysis. "Releasing" IDES requires breaking the peptide bonds of the valine/alanine-rich hydrophobic domains surrounding the cross-links without degrading the pyridinium ring itself.

This guide moves beyond the textbook 24-hour hydrolysis, offering optimized workflows for high-throughput labs and troubleshooting for complex matrices like lung tissue, aorta, and plasma.

Core Protocols: The "Gold Standard" vs. High-Throughput

Protocol A: The Reference Standard (Conventional Hydrolysis)

Best for: Valuable tissue samples (Lung, Aorta) where maximum recovery is critical and throughput is secondary.

ParameterSpecificationTechnical Rationale
Reagent 6M HCl (Liquid Phase)Vapor phase is slower for bulk tissue; liquid phase ensures complete wetting of hydrophobic elastin fibers.
Additives 0.1% Phenol (Optional)Acts as a scavenger for halogenated species, protecting tyrosine residues if multi-amino acid analysis is required.
Atmosphere Nitrogen (N₂) Flush CRITICAL. Oxygen at 110°C causes oxidative deamination of the pyridinium ring, destroying IDES.
Temp/Time 110°C for 24 Hours24h is the saturation point. Extending to 48-72h yields diminishing returns and increases background noise.
Vessel Vacuum Hydrolysis TubeScrew-cap tubes often leak at 110°C. Flame-sealed glass or high-integrity vacuum valves are required.

Step-by-Step Workflow:

  • Lyophilize tissue to constant weight (remove water to ensure acid concentration remains 6M).

  • Add 6M HCl (approx. 1 mL per 1-5 mg dry tissue).

  • Flush with N₂ for 1 minute, then evacuate/seal.

  • Incubate at 110°C for 24 hours.

  • Evaporate acid under N₂ stream or SpeedVac (do not use high heat >60°C during drying).

  • Reconstitute in Mobile Phase A (e.g., 0.1% Formic Acid).

Protocol B: The "Fast-Track" (Microwave-Assisted)

Best for: Clinical plasma/urine samples and high-throughput drug screening.

Recent validation studies (e.g., Ma et al., 2025) have demonstrated that microwave energy can accelerate peptide bond cleavage without ring degradation.

  • Instrument: Dedicated Laboratory Microwave (e.g., CEM Discover or Anton Paar).

  • Conditions: 180°C for 8–10 minutes OR 156°C for 15 minutes.

  • Advantage: Reduces turnover from 24 hours to <30 minutes.[2][3]

  • Warning: Do not use domestic microwaves; "hot spots" will cause sample charring and IDES loss.

Visualization: The Analytical Workflow

The following diagram illustrates the critical decision points between Tissue and Fluid analysis and the necessary cleanup steps to prevent LC-MS/MS ion suppression.

IDES_Workflow Sample Biological Sample Type_Decision Matrix Type? Sample->Type_Decision Tissue Solid Tissue (Lung/Aorta) Type_Decision->Tissue Fluid Bio-Fluids (Plasma/Urine) Type_Decision->Fluid Wash Wash Step (Remove Soluble Proteins) Tissue->Wash Essential Add_ISTD Add Internal Std (d4-Desmosine) Fluid->Add_ISTD Wash->Add_ISTD Hydrolysis_Slow Standard Hydrolysis 6M HCl, 110°C, 24h Add_ISTD->Hydrolysis_Slow High Precision Hydrolysis_Fast Microwave Hydrolysis 6M HCl, 180°C, 10min Add_ISTD->Hydrolysis_Fast High Throughput Cleanup SPE Cleanup (Cellulose/CF1 or C18) Hydrolysis_Slow->Cleanup Hydrolysis_Fast->Cleanup LCMS LC-MS/MS Analysis (HILIC or Ion-Pairing) Cleanup->LCMS

Caption: Optimized workflow for Isodesmosine analysis. Note that "Wash" steps are critical for tissue to remove non-elastin proteins, while Internal Standard (ISTD) addition must occur BEFORE hydrolysis to correct for recovery losses.

Troubleshooting Center

Issue 1: Low Recovery / Low Signal

Symptom: The absolute area of IDES is low, or the Internal Standard (ISTD) signal is weak.

Potential CauseDiagnosisCorrective Action
Incomplete Hydrolysis Tissue particles visible after 24h.Increase Acid:Sample Ratio. Elastin is hydrophobic; if the tissue isn't "swimming" in acid, hydrolysis fails. Ensure sample is lyophilized and pulverized before acid addition.
Oxidative Degradation Sample turned dark brown/black (charring).Check Vacuum/N₂. Oxygen leaked into the tube. Use flame-sealed ampoules or high-vacuum valves. Ensure temperature did not exceed 115°C.
Matrix Suppression ISTD signal is suppressed >50% vs. neat standard.Aggressive Cleanup. 6M HCl hydrolysates are dirty. Use a Cellulose Phosphate (CF1) SPE cartridge (binds IDES specifically) or a porous graphitic carbon column. Dilute the sample 1:10 before injection if sensitivity allows.
Issue 2: Peak Broadening or Split Peaks

Symptom: IDES elutes as a blob or double peak in LC-MS.

  • Cause: IDES is highly polar (4 positive charges). It does not retain well on standard C18 columns.

  • Solution A (Ion Pairing): Add HFBA (Heptafluorobutyric acid) to the mobile phase. This acts as an ion-pairing agent to retain IDES on C18.

    • Trade-off: HFBA causes severe ion suppression in MS.

  • Solution B (HILIC - Recommended): Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column. This retains polar compounds without ion-pairing agents, significantly boosting sensitivity.

Issue 3: High Variability (High %CV)

Symptom: Replicates of the same sample vary by >15%.

  • Cause: Inconsistent "washing" of tissue prior to hydrolysis.

  • Fix: Elastin is insoluble.[4][5] Collagen and soluble proteins are not. You must wash tissue samples (e.g., with 0.1M NaOH or NaCl) before hydrolysis to remove non-elastin proteins. If you don't, the "weight" of the tissue includes variable amounts of collagen, skewing the normalization (pmol IDES / mg protein).

Troubleshooting Logic Tree

Use this decision tree when your LC-MS/MS data looks suspicious.

Troubleshooting Start Problem: Low Calculated IDES Concentration Check_ISTD Check Internal Standard (ISTD) Recovery Start->Check_ISTD ISTD_Low ISTD Signal is LOW Check_ISTD->ISTD_Low < 50% of Neat Std ISTD_Normal ISTD Signal is NORMAL Check_ISTD->ISTD_Normal > 80% of Neat Std Matrix_Effect Root Cause: Ion Suppression (Matrix Effect) ISTD_Low->Matrix_Effect Hydrolysis_Fail Root Cause: Hydrolysis Yield or Sample Heterogeneity ISTD_Normal->Hydrolysis_Fail Action_Matrix 1. Dilute Sample 1:5 2. Switch to HILIC Column 3. Use CF1 SPE Cleanup Matrix_Effect->Action_Matrix Action_Hydrolysis 1. Check Oven Temp (110°C) 2. Verify N2 Flush 3. Pre-wash Tissue (Remove Collagen) Hydrolysis_Fail->Action_Hydrolysis

Caption: Diagnostic logic for distinguishing between instrument/matrix issues (Ion Suppression) and wet-lab chemistry issues (Hydrolysis Yield).

Frequently Asked Questions (FAQs)

Q: Can I use 12M HCl to speed up the reaction? A: No. 12M HCl promotes charring and degradation of the pyridinium ring. 6M is the azeotropic concentration and provides the optimal balance of cleavage power and analyte stability.

Q: Why do I need an Internal Standard (ISTD) added before hydrolysis? A: This is non-negotiable for accuracy. You lose sample during transfer, evaporation, and SPE. Adding deuterated Desmosine (d4-Des or d5-Des) before hydrolysis allows the MS to mathematically correct for every physical loss that occurs downstream.

Q: Is "Total" Desmosine the same as "Free" Desmosine? A: No.

  • Free Desmosine: Unbound, circulating in plasma/urine. Indicates current clearance. Does not require hydrolysis (only SPE).

  • Total Desmosine: Includes peptide-bound fragments. Requires Acid Hydrolysis to measure.[4][6] This is the standard for total elastin load/turnover.

Q: Can I use a domestic microwave for the rapid protocol? A: Absolutely not. Domestic microwaves have uneven field distribution ("cold" and "hot" spots). You will explode some tubes while leaving others unhydrolyzed. You must use a laboratory microwave with temperature feedback control.

References

  • Starcher, B. C. (1977). Determination of the elastin content of tissues by measuring desmosine and isodesmosine.[4][7][8] Analytical Biochemistry. Link

  • Ma, S., et al. (2011).[6] Quantitation of desmosine and isodesmosine in urine, plasma, and sputum by LC-MS/MS as biomarkers for elastin degradation.[1][6] Journal of Chromatography B. Link

  • Foo, J. Y., et al. (2025).[3] Accelerating isotope dilution LC-MS-based desmosine quantification for estimating elastin turnover. Bioanalysis. Link

  • Boutin, M., et al. (2018). Quantification of Desmosine and Isodesmosine Using MALDI-Ion Trap Tandem Mass Spectrometry.[9] Journal of The American Society for Mass Spectrometry. Link

  • Shimadzu. (2023). LCMS Troubleshooting Tips: Matrix Effects and Ion Suppression. Link

Sources

Strategies to reduce ion suppression in Isodesmosine mass spectrometry.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Isodesmosine (IDES) mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of IDES quantification. Isodesmosine and its isomer, Desmosine (DES), are critical biomarkers for elastin degradation, implicated in diseases like Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] However, their analysis by LC-MS/MS is frequently hampered by a phenomenon known as ion suppression, leading to poor sensitivity and reproducibility.[4][5][6]

This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome these challenges, ensuring robust and reliable data.

Troubleshooting Guide: Overcoming Ion Suppression

Ion suppression is a matrix effect where co-eluting compounds from the sample (e.g., salts, phospholipids) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a reduced signal.[4][6][7][8] This guide addresses common problems arising from ion suppression during Isodesmosine analysis.

Issue 1: Low Signal Intensity & Poor Sensitivity for Isodesmosine

Low signal intensity is a primary indicator of significant ion suppression. The complex nature of biological matrices like urine and plasma means that endogenous compounds can easily compete with IDES for ionization, especially in electrospray ionization (ESI).[7][9]

Root Cause Analysis:
  • Matrix Overload: High concentrations of salts, urea, and phospholipids co-eluting with IDES can suppress its ionization efficiency.[5][9]

  • Inefficient Desolvation: Non-volatile matrix components can alter the droplet surface tension and evaporation process in the ESI source, preventing efficient gas-phase ion formation for IDES.[6][7][9]

  • Suboptimal Chromatography: Poor separation of IDES from the bulk of the matrix components.

Solutions & Protocols

Simple protein precipitation is often insufficient for removing the diverse interferences in plasma or urine.[7] A multi-step extraction is crucial.

Recommended Protocol: Solid-Phase Extraction (SPE) Solid-phase extraction offers superior cleanup by fractionating the sample based on chemical properties. For the polar and cationic nature of Isodesmosine, a mixed-mode cation-exchange (MCX) sorbent is highly effective.[3][10]

Step-by-Step SPE Protocol (MCX Cartridge):

  • Sample Pre-treatment: Mix 1-3 mL of urine with an equal volume of 0.1 M HCl.[10]

  • Column Conditioning: Condition a 3 mL MCX SPE cartridge by washing sequentially with 3 mL of methanol and 3 mL of water.[10]

  • Sample Loading: Apply the pre-treated sample to the conditioned cartridge.

  • Wash Step 1 (Remove neutrals/acids): Wash the column with 3 mL of water, followed by 3 mL of methanol.

  • Wash Step 2 (Remove weak bases): Wash the column with 3 mL of 0.1 M HCl.[10]

  • Elution: Elute Isodesmosine and other strong bases with 3 mL of 2 M HCl.

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40-50°C. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid) for LC-MS/MS analysis.

Chromatography is your first line of defense against co-eluting interferences.[5][6] For a polar molecule like Isodesmosine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to traditional reversed-phase (RPLC).

Why HILIC? HILIC utilizes a polar stationary phase and a high organic mobile phase. This environment is ideal for retaining and separating very polar compounds like IDES, allowing salts and other highly polar matrix components to elute in the void volume, away from the analyte peak.[11][12] Furthermore, the high organic content of the mobile phase promotes more efficient desolvation and ionization in the ESI source, potentially boosting sensitivity.[12]

dot

Caption: HILIC vs. RPLC for Isodesmosine analysis.

Issue 2: Poor Reproducibility and High Coefficient of Variation (%CV)

Inconsistent results are often a symptom of variable ion suppression across different samples or batches. The most effective way to counteract this is by using a stable isotope-labeled internal standard (SIL-IS).[8][13]

Root Cause Analysis:
  • Sample-to-Sample Variation: Endogenous matrix components vary between subjects and samples, causing inconsistent suppression.

  • Inconsistent Recovery: Sample preparation steps may have variable recovery, leading to fluctuating final concentrations.

Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS, such as ¹³C,¹⁵N-labeled Isodesmosine, is chemically identical to the analyte and will co-elute chromatographically.[1][14][15] Crucially, it experiences the same degree of ion suppression and extraction efficiency as the endogenous Isodesmosine.[13][15] By calculating the ratio of the analyte peak area to the SIL-IS peak area, these variations are normalized, leading to highly accurate and precise quantification.[8]

Workflow for Implementing a SIL-IS:

  • Selection: Synthetically prepared, isotopically labeled Isodesmosine (e.g., d4-Desmosine or ¹³C₃,¹⁵N₁-Isodesmosine) is the ideal choice.[1][14][16] A mass difference of at least 3-4 Da is recommended to avoid isotopic crosstalk.[15]

  • Spiking: Add a known, fixed concentration of the SIL-IS to every sample, standard, and quality control (QC) before any sample preparation steps (e.g., before SPE).

  • Data Processing: During analysis, monitor the specific MRM transitions for both the native Isodesmosine and the SIL-IS.

  • Quantification: Construct the calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. Use this curve to determine the concentration in unknown samples based on their measured peak area ratios.

dot

SIL_IS_Workflow A Biological Sample (Urine/Plasma) B Spike with SIL-Isodesmosine (Known Concentration) A->B C Sample Preparation (e.g., SPE) B->C D LC-MS/MS Analysis C->D E Calculate Peak Area Ratio (Analyte / SIL-IS) D->E F Quantify Against Calibration Curve E->F

Caption: Workflow for SIL internal standard use.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of ion suppression in Isodesmosine analysis?

Ion suppression originates from co-eluting components in the biological matrix that compete with Isodesmosine for ionization. In urine and plasma, common culprits include inorganic salts (Na+, K+), urea, endogenous metabolites, and phospholipids.[9] Mobile phase additives like trifluoroacetic acid (TFA) can also cause significant suppression and should be used with caution or replaced with more MS-friendly modifiers like formic acid.[17][18]

Q2: How can I quickly test if ion suppression is affecting my assay?

A post-column infusion experiment is the classic method to diagnose ion suppression.[5][9]

  • Continuously infuse a standard solution of Isodesmosine at a constant flow rate into the LC eluent stream after the analytical column but before the MS source.

  • Inject a blank matrix sample (an extract of urine or plasma that contains no analyte).

  • Monitor the Isodesmosine signal. A stable, flat baseline is expected. Any dips or drops in the signal indicate regions where matrix components are eluting and causing ion suppression. This "suppression profile" can help you adjust your chromatography to move your analyte peak away from these zones.

Q3: Is a simple "dilute-and-shoot" approach viable for Isodesmosine?

While tempting for its speed, a dilute-and-shoot approach is generally not recommended for robust quantification of Isodesmosine. Diluting the sample reduces the concentration of interfering matrix components, but it also reduces the analyte concentration, often pushing it below the limit of quantification (LLOQ).[7] This approach is highly susceptible to matrix effects and is only suitable for semi-quantitative screening at best.

Q4: My peak shape is poor (tailing/splitting). Could this be related to ion suppression?

While poor peak shape is typically a chromatographic issue, it can be exacerbated by matrix effects.

  • Column Overload: Injecting a "dirty" sample can overload the column, leading to peak distortion. Improve your sample cleanup.

  • Secondary Interactions: Isodesmosine, being a basic compound, can exhibit secondary interactions with residual silanols on silica-based columns, causing peak tailing. Ensure your mobile phase is adequately buffered (e.g., with 0.1% formic acid or ammonium formate) to maintain a consistent ionic state for the analyte.[19]

  • Sample Solvent: Ensure your sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase to avoid peak distortion. Injecting in a much stronger solvent can cause breakthrough and peak splitting.[20]

Q5: What are the key MS/MS parameters to optimize for Isodesmosine?

Due to their nearly identical fragmentation patterns, Isodesmosine and its isomer Desmosine cannot be distinguished by MS alone; chromatographic separation is essential.[17]

  • Precursor Ion: The protonated molecule [M+H]⁺ at m/z 526.3.

  • Product Ions: Key fragments for Selected Reaction Monitoring (SRM) are typically m/z 397.1 and m/z 83.6.[17]

  • Collision Energy: Optimize collision energy for your specific instrument to maximize the intensity of the chosen product ions.

  • Source Parameters: Optimize source temperature and gas flows to ensure efficient desolvation and ion transfer.[21]

Summary of Recommended Strategies
StrategyPrimary GoalKey Benefit
Solid-Phase Extraction (MCX) Remove Matrix InterferencesSignificantly reduces ion suppression, improves assay robustness.[3]
HILIC Chromatography Separate Analyte from InterferencesExcellent retention for polar IDES, separates it from early-eluting salts.[11][12]
SIL Internal Standard Correct for VariabilityCompensates for both ion suppression and variable recovery, ensuring high precision and accuracy.[8][13]
Mobile Phase Optimization Improve Peak Shape & SensitivityUse of volatile modifiers like formic acid improves ionization efficiency over non-volatile buffers.[14][19]
References
  • IROA Technologies. Ion Suppression in Mass Spectrometry: Challenges and Solutions. Available from: [Link]

  • Taylor PJ. Ion suppression in mass spectrometry. Clin Biochem. 2005 Jun;38(4):328-34. Available from: [Link]

  • Matuszewski BK. Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. 2003 May;21(5):440-452. Available from: [Link]

  • Wikipedia. Ion suppression (mass spectrometry). Available from: [Link]

  • Annesley TM. Ion Suppression in Mass Spectrometry. Clinical Chemistry. 2003;49(7):1041-1044. Available from: [Link]

  • Bhattacharya S, et al. Quantification of Desmosine and Isodesmosine Using MALDI-Ion Trap Tandem Mass Spectrometry. J Am Soc Mass Spectrom. 2019 Feb;30(2):295-302. Available from: [Link]

  • Krasinska KM, et al. Practical comparison of LC-MS/MS-based workflows for quantitation of desmosine and isodesmosine in urine potential lung damage biomarkers in premature infants. Stanford University Mass Spectrometry. Available from: [Link]

  • Usuki T, et al. [(13)C3,(15)N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation. Bioorg Med Chem Lett. 2015 May 15;25(10):2186-8. Available from: [Link]

  • Yamada S, et al. Correlation between LC–MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. Bioanalysis. 2020;12(18):1277-1286. Available from: [Link]

  • Stone PJ, et al. The detection and quantitation of free desmosine and isodesmosine in human urine and their peptide-bound forms in sputum. Am J Respir Cell Mol Biol. 2004 Apr;30(4):461-9. Available from: [Link]

  • Waters. Unexpected drop in sensitivity or low sensitivity for particular analytes. WKB230976. Available from: [Link]

  • Lin YS, et al. Isotope-dilution LC-MS/MS analysis of the elastin crosslinkers desmosine and isodesmosine in acute cerebral stroke patients. Anal Bioanal Chem. 2016;408(1):237-45. Available from: [Link]

  • Yamada S, et al. Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions. J Anal Sci Technol. 2020;11:29. Available from: [Link]

  • Cantor JO, et al. Desmosine: The Rationale for Its Use as a Biomarker of Therapeutic Efficacy in the Treatment of Pulmonary Emphysema. Int J Mol Sci. 2023;24(13):10989. Available from: [Link]

  • Becker G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. J Anal Pharm Res. 2023;12(2):134-136. Available from: [Link]

  • Restek. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. 2021 Nov 29. Available from: [Link]

  • Science.gov. isotope-labeled internal standards: Topics by Science.gov. Available from: [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. 2025 May 6. Available from: [Link]

  • Shodex HPLC Columns. LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Desmosine. Available from: [Link]

  • University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI. Available from: [Link]

  • Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. 2017 Dec 18. Available from: [Link]

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. 2018 May 1. Available from: [Link]

  • Shiraishi K, et al. Development of a robust LC-MS/MS method for determination of desmosine and isodesmosine in human urine. J Oleo Sci. 2010;59(8):431-8. Available from: [Link]

  • Guillarme D. HILIC: A Critical Evaluation. LCGC North America. 2014 Mar 19;32(S3):14-21. Available from: [Link]

  • Shimadzu. LCMS Troubleshooting Tips. Available from: [Link]

Sources

Impact of sample collection methods on Isodesmosine levels.

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've commenced with exhaustive Google searches. My focus is Isodesmosine, its biomarker role in elastin degradation, and optimal practices for handling samples (urine, plasma, etc.). I am collating reliable, diverse, information from trusted scientific resources.

Analyzing Search Findings

I'm now deep-diving into the search results. I'm focusing on how various factors, like anticoagulants, temperature, and freeze-thaw cycles affect Isodesmosine levels. I'm aiming for a structured Q&A for a troubleshooting guide. I'll include protocols and Graphviz diagrams soon! I'll also add tables for any quantitative data on Isodesmosine stability.

Planning Guide Structure

I'm now laying out the groundwork for the troubleshooting guide. My focus includes structuring the collected data into a logical Q&A for the technical support center. I'm prioritizing explanations for each recommendation, keeping it credible and trustworthy. Next, I plan to develop step-by-step protocols and include Graphviz diagrams for visual clarity. Tables summarizing quantitative data on Isodesmosine stability are also planned, followed by a detailed "References" section.

Establishing a foundation

I've established a solid base with my initial search. It looks like isodesmosine is a relevant biomarker for elastin degradation, particularly in COPD. I'm also finding coverage of various analytical methods, which I'll be digging into next.

Deepening the Investigation

I'm now zeroing in on the nuances of sample collection and its impact. I need to know how anticoagulant choices affect isodesmosine levels. Stability studies across different temperatures and freeze-thaw cycles are also crucial. I will focus my search for validated protocols for collection and processing specifically.

Refining the Focus

I'm now expanding the focus to the impact of sample collection methods on isodesmosine levels. I'm prioritizing direct comparisons of anticoagulants. Stability data across temperatures and freeze-thaw cycles is also crucial. Validated protocols for collection and processing are now a specific target. I'm also looking into acid hydrolysis variations.

Refining Information Retrieval

I've made headway! The second search round was fruitful; I unearthed valuable data. There's a study comparing LC-MS/MS and ELISA for Isodesmosine analysis – perfect for the FAQ. Plus, a detailed acid hydrolysis protocol surfaced for Isodesmosine analysis in urine and sputum, with exact concentrations, temperatures, and durations.

Addressing Data Gaps

I'm now identifying critical data gaps. The search yielded useful results initially, but now I'm facing specific questions. The impact of anticoagulants (EDTA, heparin, citrate) on Isodesmosine levels needs clarity. I need data on Isodesmosine stability at different temperatures and after freeze-thaw cycles. I also need more information on preservatives beyond boric acid. This information is key to developing a robust technical support guide.

Pinpointing Key Deficiencies

I've clarified crucial data gaps to create a robust guide. While I have the specifics of the LC-MS/MS and ELISA comparison, plus an acid hydrolysis protocol, I now know I need more on Isodesmosine stability with various anticoagulants and at different temperatures, including freeze-thaw cycles. I also need protocols for plasma and serum, and information on additional preservatives.

Assessing Knowledge Gaps

I've assembled some key information, but I've hit some critical knowledge gaps. Specifically, I've got data on Isodesmosine's use as a biomarker, particularly in COPD and PAH, along with some analytical method details (LC-MS/MS and ELISA, including a comparison). I also grasp the basics of acid hydrolysis for sample preparation. However, I need more complete information.

Identifying Critical Needs

I've recently expanded my understanding. While I have general guidelines for urine and blood collection, including preservatives, and some stability insights (plasma being more stable), I still need specific data. I'm especially lacking in the impact of anticoagulants like EDTA, heparin, or citrate on Isodesmosine levels. Furthermore, I need quantitative data on the stability of Isodesmosine at different temperatures. Finally, I'm missing studies specifically related to freeze-thaw cycles.

Clarifying Knowledge Needs

I'm now focusing on specific knowledge gaps. I've got general background info, like boric acid's use as a urine preservative, and that plasma is more stable than urine. But, I still need concrete data on how anticoagulants (EDTA, heparin, citrate) influence Isodesmosine levels. I also need stability data at different temperatures, specific freeze-thaw cycle effects, and the impact of hemolysis on Isodesmosine concentrations. I am lacking detailed collection protocols for plasma/serum.

Pinpointing Missing Evidence

My thought process is progressing, but I still have some critical gaps. I now recognize that while I have a good base, I need specific anticoagulant effects data (EDTA, heparin, citrate) on Isodesmosine. Additionally, quantitative stability across temperatures (room temp, 4°C, -20°C, -80°C) and freeze-thaw cycles remains crucial. I also need detailed urine preservative info, clear plasma/serum collection protocols, and hemolysis impact details. I plan to use focused searches and check publications from companies that offer the services.

Analyzing Information Gaps

I've hit a slight snag, realizing that while I have a wealth of data, crucial details are missing. I need to address these gaps to ensure this guide is complete and authoritative. Now, I'm identifying specific missing pieces and planning how to find them, and I will be able to share more shortly.

Addressing Key Omissions

I'm focusing now on the critical missing pieces for my technical support guide. I understand Isodesmosine as a biomarker, along with analytical methods and sample types. While I have some stability information, especially on anticoagulants, more concrete data on stability at various temperatures and time points is vital to making this guide authoritative and comprehensive. I'm actively seeking this information.

Prioritizing Crucial Data

I have a much clearer picture now. I've compiled everything I have on isodesmosine as a biomarker, covering analytical methods, sample types, and stability. I've also gathered information on anticoagulants and urine preservatives. The main priority now is to find specific data on how various anticoagulants affect isodesmosine levels. This is a critical gap, and the rest is secondary until this information is obtained.

Evaluating Data Completeness

I've conducted a thorough review of my current information, meticulously outlining what I've compiled and, crucially, what remains absent. Specific data on anticoagulant impacts on Isodesmosine levels is paramount. The details are not just a missing piece, but the missing piece. Comprehensive quantitative stability across varied temperatures and time, as well as freeze-thaw cycle effects, must be found too.

Defining Data Acquisition Goals

I'm now establishing concrete data acquisition goals based on the gaps identified. My top priority is pinpointing the specific effects of different anticoagulants on isodesmosine levels. Beyond that, quantitative stability data, effects of freeze-thaw cycles, and suitable urine preservatives are vital. I'm actively researching validation studies and related compounds.

I have a fairly clear picture of the gaps now. Specific details on the impact of various anticoagulants on isodesmosine are the most important. I also need detailed stability data across time and temperature, effects of freeze-thaw cycles, details on urine preservatives, and collection protocols. I will be doing very focused searches.

Defining Research Scope

I've clarified the areas requiring more in-depth investigation to refine my support guide. While I have compiled information on isodesmosine as a biomarker, along with analytical methods and sample types, I'm focusing on the critical gaps in my knowledge. The most pressing is data on anticoagulant impact and, beyond that, data on stability across temperatures, freeze-thaw cycles, and urine preservatives. I'm actively researching validation studies and related compounds to find this information.

I've established that Isodesmosine is a biomarker for elastin degradation in COPD and cardiovascular diseases, and that it is measured with LC-MS/MS and ELISA methods from urine, plasma, and serum. I have some stability information, but I'm now prioritizing finding specific data on the effects of anticoagulants, detailed stability data, effects of freeze-thaw cycles, and suitable urine preservatives. I am planning on very focused and strategic searches to address these gaps.

Safety Operating Guide

Operational Guide: Personal Protective Equipment & Handling Protocols for Isodesmosine Chloride

[1]

Strategic Safety Overview

Isodesmosine chloride is a pyridinium-based amino acid derivative, primarily utilized as a high-value biomarker for elastin degradation in cardiovascular and pulmonary research.[1] Unlike bulk solvents, the primary risks here are twofold: toxicological uncertainty and sample integrity .[1]

While Isodesmosine is not classified as a high-lethality toxin (like Isodrin), it is a bioactive research standard often lacking comprehensive long-term toxicological data.[1] Therefore, we operate under the Precautionary Principle : treat the substance as a potential sensitizer and irritant until proven otherwise.[1] Furthermore, due to the high cost and hygroscopic nature of the lyophilized standard, your PPE serves a dual purpose: protecting you from the chemical, and protecting the chemical from biological contamination (nucleases/proteases from skin).[1]

Hazard Profile & Risk Assessment

Before selecting PPE, we must define the specific hazards associated with this compound in its lyophilized chloride salt form.[1]

Hazard CategoryClassificationMechanism of Action
Inhalation Primary Risk As a lyophilized powder, Isodesmosine chloride is prone to aerosolization.[1] Inhalation may cause respiratory tract irritation (H335).[1][2]
Dermal Moderate RiskPotential for contact dermatitis or skin irritation (H315).[1] Chloride salts can be hygroscopic, adhering to moist skin.[1]
Ocular Moderate RiskDirect contact with dust causes serious eye irritation (H319).[1]
Systemic Unknown/CautionAcute toxicity is generally rated as "Harmful if swallowed" (H302), but long-term chronic effects are not fully established.[1]

Personal Protective Equipment (PPE) Specifications

Do not default to generic "lab safety" rules. Use the following tiered specifications designed for handling milligram-quantity biochemical standards.

Tier 1: Standard Handling (Solubilized Stock)

For handling sealed vials or pipetting prepared liquid solutions.[1]

  • Ocular: ANSI Z87.1 compliant safety glasses with side shields.[1]

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).[1] Latex is discouraged due to potential protein interference in downstream mass spectrometry.[1]

  • Body: Standard cotton-blend lab coat, buttoned to the neck.[1]

Tier 2: Critical Handling (Powder Manipulation)

REQUIRED for weighing, transferring, or reconstituting lyophilized powder.[1]

PPE ComponentSpecificationScientific Rationale
Respiratory Fume Hood (Primary) or N95/P100 RespiratorEngineering controls (Hood) are superior to PPE.[1] If weighing outside a hood is unavoidable due to balance stability, a fit-tested N95 is the minimum requirement to prevent inhalation of micro-particulates.[1]
Glove System Double-Gloving Method Inner Layer: Nitrile (4 mil).[1] Outer Layer: Nitrile (4-5 mil), extended cuff.[1] Reasoning: The outer layer captures static-clung powder; removing it leaves a clean inner layer for operating instruments without spreading contamination.[1]
Ocular Chemical Splash GogglesTighter seal than safety glasses prevents airborne dust entry during static discharge events.[1]
Static Control Anti-static Wrist StrapCritical for Sample Integrity: Dry lyophilized powders are static-prone.[1] A discharge can "jump" the powder out of the weigh boat, creating an inhalation hazard and financial loss.

Operational Protocols: Step-by-Step

Phase A: Preparation & Gowning[1]
  • Equilibration: Remove the Isodesmosine chloride vial from -20°C storage. Place it in a desiccator and allow it to reach room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic chloride salt, causing hydrolysis or weighing errors.[1]

  • Gowning: Don lab coat, safety goggles, and inner gloves.[1] Inspect gloves for micro-perforations.

Phase B: Weighing & Solubilization (The "Red Zone")

Perform this inside a certified chemical fume hood.[1]

  • Setup: Place an ionizing bar or anti-static gun near the analytical balance.[1]

  • Double Glove: Don the second pair of nitrile gloves.

  • Transfer:

    • Open the vial gently to avoid puffing.

    • Use a micro-spatula (stainless steel or anti-static plastic).[1]

    • Technique: Do not tap the spatula against the vial rim; this creates vibrations that aerosolize the powder.

  • Solubilization: Add the solvent (typically dilute acetic acid or buffer) directly to the vial if possible, rather than transferring powder.[1] This "in-vial" reconstitution minimizes exposure risk.[1]

  • De-Gowning: Remove outer gloves inside the fume hood and dispose of them as solid chemical waste.

Phase C: Waste Disposal
  • Liquid Waste: Dispose of unused stock solutions in the "Aqueous/Organic Mixture" stream, depending on your solvent (e.g., Acetonitrile/Water).[1]

  • Solid Waste: Vials, pipette tips, and outer gloves contaminated with Isodesmosine chloride must be segregated into Hazardous Solid Waste .[1] Do not place in regular trash.

  • Spill Cleanup: If powder spills, do not dry sweep.[1] Cover with a wet paper towel (dampened with water) to solubilize and trap the dust, then wipe up.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for PPE selection based on the physical state of the Isodesmosine.

PPE_Decision_TreeStartHandling Isodesmosine ChlorideState_CheckDetermine Physical StateStart->State_CheckLyophilizedLyophilized Powder(High Risk)State_Check->Lyophilized Weighing/TransferLiquidSolubilized Solution(Lower Risk)State_Check->Liquid Pipetting/AssayEngineering_ControlIs Fume Hood Available?Lyophilized->Engineering_ControlLiquid_PPEStandard PPE:Safety GlassesNitrile GlovesLab CoatLiquid->Liquid_PPEHood_YesUse Fume Hood+ Single Gloves+ GogglesEngineering_Control->Hood_Yes YesHood_NoREQUIRED:N95 Respirator+ Double Gloves+ Static ControlEngineering_Control->Hood_No No (Critical Risk)

Figure 1: Decision Logic for PPE Selection.[1] Note that respiratory protection is mandatory when engineering controls (fume hood) are absent during powder manipulation.[1]

References

  • National Institutes of Health (NIH) - PubChem. Isodesmosine (Compound).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]

  • MP Biomedicals. Safety Data Sheet: Isodesmosine. (Confirming H302/H335 classifications). Retrieved from [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.